molecular formula C8H13NO3 B141540 Tiglyl Glycine Methyl Ester CAS No. 55649-53-1

Tiglyl Glycine Methyl Ester

Cat. No.: B141540
CAS No.: 55649-53-1
M. Wt: 171.19 g/mol
InChI Key: IFMXGUOYXDBGDS-GQCTYLIASA-N
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Description

Protected Tiglyl Glycine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXGUOYXDBGDS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418641
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55649-53-1
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tiglyl Glycine Methyl Ester: Analytical Utility & Metabolic Implications in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tiglyl Glycine Methyl Ester (TGME) is the methyl ester derivative of Tiglylglycine (TG) , a critical acylglycine biomarker associated with mitochondrial fatty acid oxidation disorders. While the free acid (TG) is the endogenous metabolite of clinical interest—specifically in Beta-Ketothiolase Deficiency —the methyl ester (TGME) serves a distinct, dual-purpose role in biomedical research:

  • Analytical Surrogate: TGME is the volatile derivative required for the gas chromatography-mass spectrometry (GC-MS) detection of Tiglylglycine in urine and plasma.

  • Lipophilic Prodrug Model: Due to the masking of the carboxylic acid, TGME exhibits enhanced membrane permeability compared to TG, making it a subject of interest for intracellular delivery studies, where it is subsequently hydrolyzed by mammalian carboxylesterases.

This guide details the biological origin of the parent compound, the chemical utility of the ester, and the specific enzymatic pathways governing its hydrolysis in mammalian tissues.

Biological Context: The Isoleucine-Tiglyl Axis

To understand the function of the ester, one must first ground the science in the parent compound, Tiglylglycine. TG is an N-acylglycine formed during the catabolism of Isoleucine.[1][2]

Mechanism of Formation

In healthy mammalian mitochondria, Isoleucine is degraded into Tiglyl-CoA . Under normal conditions, Tiglyl-CoA is hydrated by enoyl-CoA hydratase to 2-methyl-3-hydroxybutyryl-CoA.

However, in pathological states (e.g., Beta-Ketothiolase Deficiency or Propionic Acidemia ), downstream blockages cause Tiglyl-CoA to accumulate. The mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) conjugates the excess Tiglyl-CoA with Glycine to form Tiglylglycine, acting as a detoxification mechanism to free up Coenzyme A (CoA) reserves.

Clinical Significance[3]
  • Primary Disorder: Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency).[3][4]

  • Biomarker: Elevated urinary Tiglylglycine.[2][3]

  • Symptomology: Severe ketoacidosis, vomiting, and lethargy in pediatric patients.

The Methyl Ester: Chemical Biology & Analytical Function

Tiglylglycine is a polar, non-volatile dicarboxylic acid derivative. It cannot be analyzed directly by Gas Chromatography (GC) without thermal degradation. Tiglyl Glycine Methyl Ester (TGME) is the chemically modified form that permits volatilization and separation.

Physicochemical Properties
PropertyTiglylglycine (Parent)Tiglyl Glycine Methyl Ester (Analyte)
Formula C₇H₁₁NO₃C₈H₁₃NO₃
MW 157.17 g/mol 171.19 g/mol
Polarity High (Hydrophilic)Low (Lipophilic)
GC Suitability Poor (Requires Derivatization)Excellent (Volatile)
Cell Permeability Low (Charged at pH 7.[5][6]4)High (Neutral)
Biological Fate of TGME (Hydrolysis)

If TGME is introduced into a mammalian system (e.g., as an internal standard or experimental compound), it does not persist. It acts as a substrate for Mammalian Carboxylesterases (CES) , primarily CES1 (liver-dominant) and CES2 (intestine-dominant).

Reaction Kinetics:



This rapid hydrolysis means TGME has a short half-life in vivo, serving effectively as a "prodrug" for Tiglylglycine delivery to the mitochondrial matrix.

Visualizing the Pathway

The following diagram illustrates the metabolic blockage leading to Tiglylglycine formation and the parallel analytical workflow converting it to TGME.

TiglylPathway cluster_bio Mammalian Mitochondrial Matrix cluster_lab Analytical Laboratory (GC-MS Prep) Isoleucine Isoleucine TiglylCoA Tiglyl-CoA Isoleucine->TiglylCoA Catabolism Blockage || Beta-Ketothiolase Deficiency || TiglylCoA->Blockage Normal Path Blocked TG Tiglylglycine (TG) (Accumulated Metabolite) TiglylCoA->TG Conjugation w/ Glycine GLYAT Enzyme: GLYAT (Glycine N-Acyltransferase) GLYAT->TG TGME Tiglyl Glycine Methyl Ester (TGME) TG->TGME Derivatization (Esterification) Methanol MeOH / H+ Methanol->TGME GCMS GC-MS Detection (Volatile Analyte) TGME->GCMS Injection

Caption: Biological origin of Tiglylglycine in mitochondrial disease and its conversion to the Methyl Ester for analytical detection.

Experimental Protocols

Protocol A: Synthesis of TGME for GC-MS Standards

Purpose: To create a pure standard for quantifying Tiglylglycine in patient urine.

  • Reagents: Tiglylglycine (10 mg), Anhydrous Methanol (2 mL), Acetyl Chloride (200 µL).

  • Preparation:

    • Place 2 mL of anhydrous methanol in a reaction vial on ice.

    • Slowly add 200 µL of acetyl chloride (exothermic reaction generates anhydrous HCl in situ).

    • Add 10 mg of Tiglylglycine.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes .

  • Extraction: Evaporate the solvent under a nitrogen stream. Reconstitute in Hexane or Ethyl Acetate.

  • Validation: Analyze via GC-MS.

    • Target Ion: Look for the molecular ion (

      
      ) at m/z 171 and the loss of the methoxy group (
      
      
      
      ).
Protocol B: Esterase Stability Assay (In Vitro)

Purpose: To determine the biological stability of TGME in plasma.

  • System: Pooled human plasma (containing endogenous butyrylcholinesterase and carboxylesterases).

  • Incubation:

    • Spike plasma with TGME to a final concentration of 10 µM.

    • Incubate at 37°C .

  • Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (precipitates proteins and stops enzymatic activity).

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS (monitoring the transition from TGME mass 171 -> TG mass 157).

  • Calculation: Plot ln[Concentration] vs. Time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

References

  • Fukao, T., et al. (2001). "Beta-ketothiolase deficiency (mitochondrial acetoacetyl-CoA thiolase deficiency): epidemiology, pathophysiology, and molecular basis." Human Mutation.

  • Kuhara, T. (2001). "Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, isotope dilution and gas chromatography–mass spectrometry." Journal of Chromatography B.

  • Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions.

  • Costa, C. G., et al. (1998). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-ketothiolase deficiency using GC-MS." Journal of Inherited Metabolic Disease.

  • PubChem. (2024). "Tiglylglycine - Compound Summary." National Library of Medicine.

Sources

Tiglyl Glycine Methyl Ester: A Critical Node in Isoleucine Catabolism and a Key Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of tiglyl glycine, a pivotal intermediate in the catabolism of the essential amino acid isoleucine. We will explore the biochemical intricacies of its formation, its crucial role as a diagnostic biomarker for several inborn errors of metabolism (IEMs), and the analytical methodologies employed for its precise quantification. A central focus will be placed on the analytical derivatization of tiglyl glycine to its methyl ester form, a common and necessary step for gas chromatography-mass spectrometry (GC-MS) analysis. This guide is intended for researchers, clinicians, and professionals in drug development, offering both foundational knowledge and detailed, field-proven protocols to support the investigation of metabolic pathways and the development of diagnostic and therapeutic strategies.

The Biochemical Landscape: Isoleucine Catabolism and the Genesis of Tiglyl Glycine

The breakdown of branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine—is a critical process for energy production, particularly in extrahepatic tissues like muscle.[1] Isoleucine is unique in that its catabolism is both glucogenic, producing propionyl-CoA which can be converted to succinyl-CoA, and ketogenic, yielding acetyl-CoA.[1][2] Disruptions in this pathway due to genetic defects lead to the accumulation of toxic intermediates, resulting in severe metabolic diseases known as organic acidurias.

The Pathway to Tiglyl-CoA

The catabolic journey of isoleucine begins with transamination to its corresponding α-keto acid, followed by oxidative decarboxylation to form 2-methylbutanoyl-CoA.[3] This intermediate then enters a four-step sequence analogous to β-oxidation:

  • Dehydrogenation: 2-methylbutanoyl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3][4]

  • Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.[3][5][6]

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).[7][8]

  • Thiolysis: The final step, catalyzed by mitochondrial acetoacetyl-CoA thiolase (also known as β-ketothiolase or T2), cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3][9][10] These products then enter central metabolic pathways.

Isoleucine_Catabolism Isoleucine Isoleucine a_Keto_acid 2-Keto-3-methylvalerate Isoleucine->a_Keto_acid Transamination Methylbutanoyl_CoA 2-Methylbutanoyl-CoA a_Keto_acid->Methylbutanoyl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA SBCAD Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA Hydratase Tiglyl_Glycine Tiglyl Glycine (Excreted in Urine) Tiglyl_CoA->Tiglyl_Glycine GLYAT (Glycine Conjugation) Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA MHBD Final_Products Propionyl-CoA + Acetyl-CoA Acetoacetyl_CoA->Final_Products β-Ketothiolase (ACAT1)

Figure 1: Simplified pathway of isoleucine catabolism leading to the formation of Tiglyl-CoA and its subsequent conjugation to Tiglyl Glycine.

The Role of Glycine Conjugation: From Tiglyl-CoA to Tiglyl Glycine

Under normal physiological conditions, the flux through the isoleucine catabolic pathway is tightly regulated. However, when a downstream enzyme is deficient, upstream intermediates accumulate. The mitochondrial matrix has a finite pool of free Coenzyme A (CoASH), which is essential for numerous metabolic reactions, including the citric acid cycle and fatty acid oxidation.[11] The accumulation of acyl-CoA intermediates, such as tiglyl-CoA, can sequester this vital pool, leading to a mitochondrial energy crisis.[12]

To mitigate this toxicity, the cell employs a rescue mechanism: glycine conjugation. The enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from an acyl-CoA molecule to glycine.[11][13][14] In the context of isoleucine catabolism defects, accumulating tiglyl-CoA is conjugated with glycine to form tiglyl glycine.[13] This reaction serves two key purposes:

  • It releases free CoASH, replenishing the mitochondrial pool.[11]

  • It converts the lipophilic acyl-CoA into a more water-soluble acylglycine conjugate (tiglyl glycine), which can be readily transported out of the mitochondria and excreted in the urine.[15]

Therefore, the presence of elevated tiglyl glycine in urine is a direct biochemical indicator of a blockage in the isoleucine degradation pathway downstream of tiglyl-CoA formation.[13][16]

Clinical Significance: Tiglyl Glycine as a Diagnostic Marker

The quantification of urinary tiglyl glycine is a cornerstone in the diagnosis of several inborn errors of metabolism. Its accumulation points to a specific set of enzymatic defects, helping to guide further confirmatory testing.

Disorder NameDeficient EnzymeOMIM #Typical Tiglyl Glycine LevelOther Key Urinary Markers
Beta-Ketothiolase Deficiency Mitochondrial acetoacetyl-CoA thiolase (ACAT1)203750Markedly Elevated2-methyl-3-hydroxybutyrate, 2-methylacetoacetate[9][17][18][19]
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2)300438Elevated2-methyl-3-hydroxybutyrate[7][8][20]
Disorders of Propionate Metabolism (e.g., Propionic Acidemia)Propionyl-CoA Carboxylase606054Moderately ElevatedMethylcitrate, 3-hydroxypropionate[16][20]
Mitochondrial Respiratory Chain Disorders Various Complexes-Mild to Moderately ElevatedMay be intermittent; often accompanied by lactate[13][16][20]

Table 1: Inborn Errors of Metabolism Associated with Elevated Urinary Tiglyl Glycine.

Of these, Beta-ketothiolase deficiency is the most prominent disorder associated with high levels of tiglyl glycine.[9][17] Patients typically present with episodes of severe ketoacidosis, often triggered by fasting or illness.[7][17] The urinary organic acid profile, showing a characteristic triad of tiglyl glycine, 2-methyl-3-hydroxybutyrate, and 2-methylacetoacetate, is highly suggestive of this diagnosis, which must then be confirmed by enzyme assay or genetic analysis of the ACAT1 gene.[7][17]

Analytical Methodologies for Quantification

The accurate measurement of tiglyl glycine in urine is essential for clinical diagnosis. The primary analytical technique for this purpose has historically been Gas Chromatography-Mass Spectrometry (GC-MS), with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as a powerful alternative.[21]

The Role of Methyl Ester Derivatization in GC-MS Analysis

The topic of this guide, "Tiglyl Glycine Methyl Ester," refers specifically to an analytical derivative of tiglyl glycine, not a naturally occurring biological intermediate. GC-MS requires analytes to be volatile and thermally stable.[22] Tiglyl glycine, with its polar carboxyl and amide groups, is non-volatile. Therefore, a chemical derivatization step is mandatory before GC-MS analysis.

This process typically involves two stages:

  • Esterification: The carboxylic acid group is converted to an ester, often a methyl ester, to reduce its polarity.

  • Silylation: The active hydrogen on the amide group is replaced with a trimethylsilyl (TMS) group.

The resulting molecule, a silylated version of tiglyl glycine methyl ester, is sufficiently volatile for gas chromatography. The term "Tiglyl Glycine Methyl Ester" thus arises from this essential sample preparation workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample + Labeled Internal Standard Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Urine_Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Derivatization Derivatization: 1. Esterification (e.g., Methanol/HCl) 2. Silylation (e.g., BSTFA) Drying->Derivatization Final_Sample Volatile Analyte: Silylated Tiglyl Glycine Methyl Ester Derivatization->Final_Sample Injection Injection into GC Final_Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) (Scan or SIM mode) Ionization->Detection Data_Analysis Quantification vs. Calibration Curve Detection->Data_Analysis Data Processing

Figure 2: Experimental workflow for the quantification of urinary tiglyl glycine by GC-MS, highlighting the critical derivatization step.

Protocol: Quantitative Analysis of Urinary Tiglyl Glycine by GC-MS

This protocol is a synthesized example based on established methods for urinary organic acid analysis.[22][23][24] It is crucial to validate this protocol in-house and use certified reference materials and isotopically labeled internal standards for accurate quantification.

3.2.1 Materials and Reagents

  • Urine samples (stored at -20°C or below)

  • Tiglyl[¹³C₂, ¹⁵N]glycine (internal standard, IS)[16][25]

  • Sodium Chloride (solid)

  • Hydrochloric Acid (HCl), 5M

  • Ethyl Acetate and Diethyl Ether (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Nitrogen gas, high purity

  • Heater block or oven

  • GC-MS system with an autosampler

3.2.2 Sample Preparation

  • Thawing and Normalization: Thaw urine samples and vortex thoroughly. Measure the creatinine concentration of each sample to normalize the final result. Pipette a volume of urine equivalent to a set amount of creatinine (e.g., 1 mg) into a clean glass tube. Add distilled water to a final volume of 2 mL.

  • Internal Standard Spiking: Add a known amount of the Tiglyl[¹³C₂, ¹⁵N]glycine internal standard solution to each sample, calibrator, and quality control sample.

  • Acidification and Extraction:

    • Add 5M HCl to acidify the urine to pH < 2 (verify with pH paper).[22]

    • Saturate the sample with solid sodium chloride to improve extraction efficiency.[22]

    • Perform a sequential liquid-liquid extraction by adding 2.5 mL of ethyl acetate, vortexing for 2 minutes, centrifuging, and collecting the organic layer. Repeat with 2.5 mL of diethyl ether.[24]

  • Drying: Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at ambient temperature or slightly elevated (e.g., 30°C).[24] Causality Note: Overheating can lead to the loss of certain organic acids; careful temperature control is critical for reproducibility.

  • Derivatization:

    • Note: While the topic is "methyl ester," most modern organic acid protocols use direct silylation. For the purpose of this guide, we describe the more common direct TMS derivatization. The principle remains the same: making the analyte volatile.

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[24]

    • Cap the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Analysis: After cooling, transfer the derivatized sample to an autosampler vial for GC-MS injection.

3.2.3 GC-MS Instrumentation Parameters

ParameterSettingRationale
System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS-TQ)Standard for robust organic acid analysis.
Injection Volume 1-2 µLStandard volume for capillary columns.
Injector Mode Split or SplitlessSplitless is preferred for trace-level detection.
Injector Temp 250 - 280°CEnsures rapid volatilization of derivatized analytes.
Column DB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column providing good separation for a wide range of organic acids.[23]
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert carrier gas.
Oven Program Initial 70°C, hold 2 min, ramp 5°C/min to 300°C, hold 5 minA temperature gradient to separate compounds based on boiling point.[23]
Ion Source Electron Ionization (EI) at 70 eVStandard ionization method producing reproducible fragmentation patterns.
MS Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification; SIM for enhanced sensitivity and quantitative accuracy.
Quantifier Ion (TMS-TG) m/z 170 (or other characteristic fragment)A stable, abundant fragment ion used for quantification.
Qualifier Ion (TMS-TG) m/z 214, 229 (or others)Secondary ions monitored to confirm identity.[26]
IS Ion (TMS-TG-¹³C₂,¹⁵N) m/z 173 (M+3 of quantifier)The corresponding ion for the labeled internal standard.
LC-MS/MS as an Alternative Methodology

Modern clinical laboratories are increasingly adopting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for acylglycine analysis.[27][28] This technique offers significant advantages:

  • Simplified Sample Preparation: Derivatization is not required, greatly reducing sample turnaround time and potential for analytical error.[21]

  • High Specificity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interferences.[23]

  • High Sensitivity: LC-MS/MS can achieve very low limits of quantification.

A typical LC-MS/MS workflow involves a simple "dilute-and-shoot" approach, where the urine sample is diluted with a solvent containing the internal standard, centrifuged, and injected directly into the instrument.[29]

Conclusion and Future Outlook

Tiglyl glycine, and by extension its analytical derivative tiglyl glycine methyl ester, represents a classic example of how a metabolic intermediate can become a powerful diagnostic tool. Its formation via glycine conjugation is a critical cellular response to upstream blockages in isoleucine catabolism. The accurate quantification of tiglyl glycine in urine is indispensable for the diagnosis and monitoring of patients with beta-ketothiolase deficiency and other related metabolic disorders.[7][9]

While GC-MS remains a robust and well-established method, the field is progressively moving towards LC-MS/MS due to its speed and specificity.[21] For drug development professionals, understanding this pathway is crucial for designing substrate reduction therapies or exploring novel treatments for organic acidurias. Continued research into the regulation of glycine N-acyltransferase and the broader impacts of acyl-CoA accumulation will undoubtedly provide deeper insights into mitochondrial homeostasis and the pathophysiology of these devastating genetic diseases.

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An In-depth Technical Guide to the Chemical Structure and Properties of Tiglyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tiglyl Glycine Methyl Ester, a molecule of interest in the study of metabolic pathways and as a potential tool in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, structural characteristics, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores the biological context of its parent compound, tiglylglycine, and the implications of its ester functionalization.

Molecular Identification and Structural Elucidation

Tiglyl Glycine Methyl Ester is an N-acyl-alpha-amino acid ester. Structurally, it consists of a glycine methyl ester backbone where the amino group is acylated by tiglic acid, an α,β-unsaturated carboxylic acid. The official nomenclature and key identifiers are crucial for unambiguous identification in research and regulatory contexts.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research settings.

IdentifierValueSource
IUPAC Name methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetatePubChem[1]
CAS Number 55649-53-1Santa Cruz Biotechnology[2]
Molecular Formula C₈H₁₃NO₃Santa Cruz Biotechnology[2]
Molecular Weight 171.19 g/mol Santa Cruz Biotechnology[2]
Synonyms N-[(2E)-2-Methyl-1-oxo-2-buten-1-yl]glycine Methyl Ester, N-Tiglylglycine methyl ester, Tiglylglycine, methyl esterSanta Cruz Biotechnology[2], PubChem[1]
InChI InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+PubChem[1]
InChIKey IFMXGUOYXDBGDS-GQCTYLIASA-NPubChem[1]
SMILES C/C=C(\C)/C(=O)NCC(=O)OCPubChem[1]
Molecular Structure

The structure of Tiglyl Glycine Methyl Ester features a planar amide bond and an (E)-configured double bond in the tiglyl moiety, which influences its stereochemistry and potential biological interactions.

2D Chemical Structure of Tiglyl Glycine Methyl Ester.

Physicochemical Properties

Experimental data on the physicochemical properties of Tiglyl Glycine Methyl Ester are limited. However, information from suppliers and computed data provide valuable insights. The physical state of the compound is reported as a light yellow oil[3].

Computed and Experimental Data
PropertyValueTypeSource
XLogP3 0.7ComputedPubChem[1]
Topological Polar Surface Area 55.4 ŲComputedPubChem[1]
Kovats Retention Index (Standard non-polar) 1387ExperimentalPubChem[1]
Kovats Retention Index (Semi-standard non-polar) 1432.6ExperimentalPubChem[1]
Physical State Light Yellow OilExperimentalPharmaffiliates[3]

The positive XLogP3 value suggests a degree of lipophilicity, which is expected to be higher than its parent acid, tiglylglycine. This property is critical for membrane permeability and solubility in nonpolar solvents. The Kovats retention indices are useful for its identification in gas chromatography.

Synthesis and Manufacturing

A validated, step-by-step synthesis protocol for Tiglyl Glycine Methyl Ester is not explicitly detailed in the available literature. However, a reliable synthetic route can be designed based on established methods for the esterification of amino acids and subsequent N-acylation. The process involves two primary stages: the synthesis of glycine methyl ester hydrochloride and its acylation with a tiglyl moiety.

Proposed Synthetic Pathway

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Acylation Glycine Glycine Gly_Me_Ester_HCl Glycine Methyl Ester Hydrochloride Glycine->Gly_Me_Ester_HCl Esterification MeOH_HCl Methanol (MeOH) Thionyl Chloride (SOCl₂) or HCl (g) FinalProduct Tiglyl Glycine Methyl Ester Gly_Me_Ester_HCl->FinalProduct Schotten-Baumann Reaction TiglicAcid Tiglic Acid TiglylChloride Tiglyl Chloride TiglicAcid->TiglylChloride Activation AcylatingAgent Acylating Agent (e.g., Oxalyl Chloride) TiglylChloride->FinalProduct Base Base (e.g., Triethylamine) Solvent Anhydrous Solvent (e.g., Dichloromethane)

Proposed two-stage synthesis of Tiglyl Glycine Methyl Ester.
Detailed Experimental Protocol

Stage 1: Synthesis of Glycine Methyl Ester Hydrochloride

Rationale: The esterification of the carboxylic acid group of glycine increases its solubility in organic solvents for the subsequent acylation step. The reaction is typically acid-catalyzed, and the product is isolated as a stable hydrochloride salt to prevent self-polymerization of the free ester[4].

  • Setup: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (250 mL).

  • Reaction: Cool the methanol in an ice bath to 0 °C. Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred methanol. After the addition is complete, remove the ice bath and add glycine (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is glycine methyl ester hydrochloride. The crude product can be washed with cold diethyl ether to remove any residual impurities and dried under vacuum.

Stage 2: N-Acylation with Tiglyl Chloride

Rationale: The free amino group of glycine methyl ester hydrochloride is a nucleophile that can react with an activated carboxylic acid derivative, such as an acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Preparation of Tiglyl Chloride: In a separate flask, react tiglic acid with an excess of a chlorinating agent like oxalyl chloride or thionyl chloride in an anhydrous solvent (e.g., dichloromethane) to produce tiglyl chloride. Remove the excess chlorinating agent and solvent under reduced pressure.

  • Acylation Setup: Suspend glycine methyl ester hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Base Addition: Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise. Stir for 15-20 minutes.

  • Acyl Chloride Addition: Slowly add a solution of freshly prepared tiglyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Tiglyl Glycine Methyl Ester.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: Expected signals would include:

    • A singlet for the methyl ester protons (-OCH₃).

    • A doublet for the methylene protons of the glycine backbone (-CH₂-).

    • Signals for the methyl and vinyl protons of the tiglyl group, showing characteristic splitting patterns for the (E)-configuration.

    • A broad signal for the amide proton (-NH-).

  • ¹³C NMR: Key resonances would be:

    • A signal for the ester carbonyl carbon.

    • A signal for the amide carbonyl carbon.

    • A signal for the methyl ester carbon.

    • Signals for the α-carbon of the glycine moiety.

    • Signals for the olefinic and methyl carbons of the tiglyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

  • C=O Stretching: Two distinct, strong absorption bands for the ester carbonyl (around 1740 cm⁻¹) and the amide carbonyl (Amide I band, around 1650 cm⁻¹).

  • N-H Bending: The Amide II band around 1550 cm⁻¹.

  • C=C Stretching: A band of medium intensity around 1640 cm⁻¹ for the α,β-unsaturated double bond.

  • C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region for the C-O bonds of the ester.

Mass Spectrometry (MS)

GC-MS data is available for this compound[1]. In electron ionization (EI) mode, fragmentation would likely involve:

  • Loss of the methoxy group (-OCH₃) from the molecular ion.

  • Loss of the carbomethoxy group (-COOCH₃).

  • Cleavage of the amide bond, leading to fragments corresponding to the tiglyl cation and the glycine methyl ester radical cation.

  • Characteristic fragmentation of the tiglyl group.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, Tiglyl Glycine Methyl Ester is amenable to GC-MS analysis, as evidenced by the available Kovats retention indices[1].

  • Protocol Outline:

    • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

    • GC Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injection: Split/splitless injection at a suitable temperature (e.g., 250 °C).

      • Oven Program: A temperature gradient to ensure separation from impurities (e.g., starting at 50 °C, ramping to 280 °C).

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile samples, or for analysis in biological matrices, reversed-phase HPLC with UV or MS detection is a suitable alternative. A method for analyzing N-acyl amino acids has been developed which can be adapted[5].

  • Protocol Outline:

    • Sample Preparation: Dissolve the sample in the mobile phase. For biological samples, protein precipitation followed by solid-phase extraction may be necessary.

    • HPLC Conditions:

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water (with an additive like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

      • Detection: UV detection at a wavelength where the α,β-unsaturated carbonyl system absorbs (e.g., ~210-220 nm), or mass spectrometry for higher sensitivity and specificity.

Biological and Toxicological Profile

Role as a Protected Tiglylglycine

Tiglyl Glycine Methyl Ester is described as a "protected Tiglyl Glycine"[2]. In synthetic organic chemistry, a methyl ester is a common protecting group for a carboxylic acid. This suggests that the primary utility of this compound may be as an intermediate in the synthesis of more complex molecules where the free carboxylic acid of tiglylglycine would be reactive.

Potential as a Prodrug

Amino acid esters are often explored as prodrugs to enhance the cellular uptake of parent drug molecules[6]. The ester moiety increases lipophilicity, facilitating passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active parent compound[6][7]. It is plausible that Tiglyl Glycine Methyl Ester could be investigated as a prodrug of tiglylglycine to study its metabolic effects in cell-based assays.

Biological Context of Tiglylglycine

The unesterified form, tiglylglycine, is a known biomarker for several inborn errors of metabolism, particularly those affecting the catabolism of the amino acid isoleucine[8]. Elevated levels of tiglylglycine in urine are indicative of conditions such as beta-ketothiolase deficiency and propionic acidemia. It is formed from tiglyl-CoA, an intermediate in isoleucine metabolism, through the action of glycine N-acyltransferase[8].

G Isoleucine Isoleucine (Amino Acid) MetabolicSteps Multiple Metabolic Steps Isoleucine->MetabolicSteps TiglylCoA Tiglyl-CoA MetabolicSteps->TiglylCoA Tiglylglycine Tiglylglycine (Excreted in Urine) TiglylCoA->Tiglylglycine Conjugation MetabolicBlock Metabolic Block (e.g., β-ketothiolase deficiency) TiglylCoA->MetabolicBlock Accumulation Glycine Glycine Glycine->Tiglylglycine GLYATL Glycine N-acyltransferase (GLYAT) GLYATL->Tiglylglycine

Simplified metabolic context of Tiglylglycine formation.
Toxicological Considerations

There is no specific toxicological data available for Tiglyl Glycine Methyl Ester. However, studies on related N-acyl amino acids, such as N-acetylglycine, have shown low toxicity[9]. The acute oral toxicity of N-acetylglycine in rats was found to be low, and it was not genotoxic[9]. The hydrolysis of the methyl ester would release methanol, which has its own toxicological profile, although the quantities produced from typical research applications would likely be negligible. The α,β-unsaturated carbonyl moiety (a Michael acceptor) present in the tiglyl group could potentially react with biological nucleophiles, a factor that should be considered in any toxicological assessment.

Handling, Storage, and Stability

Based on the properties of related compounds, certain precautions for handling and storage are advisable.

  • Stability: Free amino acid methyl esters can be unstable and prone to dimerization (forming diketopiperazines) or polymerization upon storage[4]. The hydrochloride salts are generally more stable. While Tiglyl Glycine Methyl Ester is N-acylated, the potential for degradation, particularly hydrolysis of the ester group, exists, especially in the presence of moisture or under non-neutral pH conditions.

  • Storage: It is recommended to store the compound in a tightly sealed container, under an inert atmosphere, and at low temperatures (e.g., -20°C) to minimize degradation.

  • Handling: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Conclusion

Tiglyl Glycine Methyl Ester is a specialized chemical entity primarily of interest as a synthetic intermediate and a research tool for studying metabolic pathways. Its chemical structure is well-defined, and while extensive experimental data on its properties are lacking, a robust profile can be constructed from available information and knowledge of related compounds. The synthetic pathway is straightforward, relying on standard organic chemistry transformations. Established analytical techniques like GC-MS and HPLC are suitable for its characterization and quantification. The biological significance of its parent compound, tiglylglycine, provides a rich context for its potential application in metabolic research, possibly as a prodrug for cellular studies. As with any specialized chemical, proper handling and storage are essential to maintain its integrity. This guide provides a foundational understanding for researchers and developers working with this compound.

References

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Mitochondrial respiratory chain (MRC) disorders represent a heterogeneous group of debilitating conditions arising from dysfunctional oxidative phosphorylation. The diagnostic journey for these disorders is often complex, necessitating a multi-faceted approach that includes clinical evaluation, biochemical testing, and molecular genetic analysis. In recent years, the urinary metabolite tiglyl glycine has emerged as a significant biomarker, providing a crucial link between specific inborn errors of metabolism and broader mitochondrial dysfunction. This technical guide provides a comprehensive exploration of tiglyl glycine, from its metabolic origins in isoleucine catabolism to its pathophysiological implications in MRC disorders. We delve into the mechanistic basis for its accumulation, detail robust analytical methodologies for its quantification, and discuss its clinical utility as a diagnostic and potential therapeutic monitoring tool. This guide is intended to equip researchers, clinicians, and drug development professionals with the in-depth knowledge required to effectively leverage tiglyl glycine analysis in the context of mitochondrial medicine.

The Landscape of Mitochondrial Respiratory Chain Disorders

Mitochondrial respiratory chain disorders are a class of metabolic diseases caused by defects in the oxidative phosphorylation (OXPHOS) system, the final common pathway for cellular energy production.[1] The MRC is composed of five multi-subunit enzymatic complexes (Complexes I-V) located in the inner mitochondrial membrane. These complexes work in concert to transfer electrons from reducing equivalents (NADH and FADH2) to molecular oxygen, a process coupled with the pumping of protons across the inner membrane. This generates an electrochemical gradient that drives the synthesis of ATP by Complex V (ATP synthase).

Dysfunction in any of the MRC complexes can lead to a profound energy deficit, particularly in tissues with high energy demands such as the brain, heart, and skeletal muscle. The clinical presentation of MRC disorders is extraordinarily diverse, with symptoms ranging from severe, life-threatening neonatal lactic acidosis to later-onset neurodegenerative conditions.[2] This clinical heterogeneity, combined with the dual genetic control of the MRC (both mitochondrial and nuclear DNA encode its subunits), poses significant diagnostic challenges.[2] Consequently, the identification of reliable biomarkers is of paramount importance for early diagnosis, prognostic assessment, and the development of targeted therapies.

The Biochemistry and Metabolic Pathway of Tiglyl Glycine

Tiglyl glycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acyl-CoA with the amino acid glycine.[3] Specifically, tiglyl glycine is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[4][5] The breakdown of isoleucine occurs within the mitochondrial matrix and proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

The formation of tiglyl glycine is a detoxification mechanism to handle the accumulation of its precursor, tiglyl-CoA. This accumulation occurs when there is a downstream block in the isoleucine catabolic pathway. The conjugation of tiglyl-CoA with glycine is catalyzed by the enzyme glycine N-acyltransferase, facilitating its excretion in the urine.[3]

The Isoleucine Catabolic Pathway

The catabolism of isoleucine to acetyl-CoA and propionyl-CoA is a multi-step process involving several key enzymes. A simplified overview of the relevant portion of this pathway is depicted below:

G Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA BCKDH complex Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Isobutyryl-CoA dehydrogenase alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase Tiglyl_Glycine Tiglyl Glycine (excreted in urine) Tiglyl_CoA->Tiglyl_Glycine Glycine N-acyltransferase alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase Glycine Glycine Glycine->Tiglyl_Glycine

Figure 1: Simplified Isoleucine Catabolic Pathway. This diagram illustrates the key enzymatic steps in the breakdown of isoleucine, highlighting the formation of tiglyl-CoA and its subsequent conjugation to glycine, leading to the formation of tiglyl glycine.

Tiglyl Glycine as a Biomarker for Mitochondrial Dysfunction

Elevated urinary excretion of tiglyl glycine is a well-established finding in several inborn errors of isoleucine metabolism, most notably 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency and beta-ketothiolase deficiency.[5][6] In these conditions, a primary enzymatic defect leads to the accumulation of upstream metabolites, including tiglyl-CoA. However, what makes tiglyl glycine a particularly interesting biomarker is its elevation in patients with confirmed mitochondrial respiratory chain disorders, even in the absence of a primary defect in the isoleucine catabolic pathway.[4]

The Mechanistic Link: Secondary Inhibition

The accumulation of tiglyl glycine in MRC disorders is believed to be a consequence of the secondary inhibition of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). This enzyme is NAD-dependent, meaning it requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor to function.

In mitochondrial respiratory chain dysfunction, the re-oxidation of NADH to NAD+ by Complex I is impaired. This leads to an increased mitochondrial NADH/NAD+ ratio. The altered redox state directly inhibits the activity of NAD-dependent dehydrogenases, including MHBD. This secondary inhibition of MHBD creates a bottleneck in the isoleucine catabolic pathway, leading to the accumulation of tiglyl-CoA and its subsequent detoxification to tiglyl glycine.

G cluster_0 Mitochondrial Matrix MRC_Dysfunction Mitochondrial Respiratory Chain Dysfunction Complex_I Complex I Impairment MRC_Dysfunction->Complex_I NADH_NAD_ratio Increased NADH/NAD+ Ratio Complex_I->NADH_NAD_ratio Decreased NADH oxidation MHBD 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) NADH_NAD_ratio->MHBD Inhibition Tiglyl_CoA_Accumulation Tiglyl-CoA Accumulation MHBD->Tiglyl_CoA_Accumulation Leads to Tiglyl_Glycine_Formation Increased Tiglyl Glycine Formation & Excretion Tiglyl_CoA_Accumulation->Tiglyl_Glycine_Formation Detoxification via Glycine Conjugation

Figure 2: Mechanism of Tiglyl Glycine Elevation in MRC Disorders. This diagram illustrates the cascade of events initiated by mitochondrial respiratory chain dysfunction, leading to the secondary inhibition of MHBD and the subsequent increase in tiglyl glycine formation.

Quantitative Data on Urinary Tiglyl Glycine Levels

The degree of tiglyl glycine elevation can vary depending on the underlying metabolic defect. In primary inborn errors of isoleucine metabolism, the levels are typically markedly elevated. In contrast, in mitochondrial respiratory chain disorders, the elevation is often more moderate.

ConditionTypical Urinary Tiglyl Glycine Levels (mmol/mol creatinine)Reference Range (mmol/mol creatinine)
Healthy Controls < 3.8< 3.8
Beta-Ketothiolase Deficiency Significantly elevated (e.g., >100)< 3.8
Propionic Acidemia Moderately to significantly elevated< 3.8
Mitochondrial Respiratory Chain Disorders Moderately elevated (e.g., 10-50)< 3.8

Table 1: Comparative Urinary Tiglyl Glycine Levels in Various Metabolic Disorders. This table provides a general overview of the expected ranges of urinary tiglyl glycine in different conditions. It is important to note that these values can fluctuate based on the patient's clinical status and dietary intake.[4][7]

Analytical Methodologies for Tiglyl Glycine Quantification

The accurate and reliable quantification of urinary tiglyl glycine is crucial for its use as a clinical biomarker. The gold standard method for this analysis is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of tiglyl glycine even at low concentrations.

Detailed Protocol for Urinary Tiglyl Glycine Analysis by GC-MS

This protocol outlines a standard procedure for the quantification of urinary tiglyl glycine using a stable isotope dilution GC-MS method.

4.1.1. Materials and Reagents

  • Urine samples (stored at -20°C or lower)

  • Tiglyl glycine analytical standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]tiglyl glycine)

  • Creatinine standard

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl), solid

  • Ethyl acetate, HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes (15 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system equipped with a capillary column (e.g., DB-5ms)

4.1.2. Sample Preparation and Extraction

  • Creatinine Determination: Determine the creatinine concentration of each urine sample using a standard clinical chemistry method. This is essential for normalizing the tiglyl glycine concentration.

  • Sample Aliquoting: To a clean glass centrifuge tube, add a volume of urine equivalent to 1 µmol of creatinine.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample, calibrator, and quality control sample.

  • Acidification: Acidify the urine to pH < 2 with 6M HCl. Verify the pH with pH paper.

  • Salting Out: Add solid NaCl to saturate the urine sample and vortex to dissolve. This increases the ionic strength of the aqueous phase and improves the extraction efficiency of the organic acids.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to each tube. Cap securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 6-8) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

4.1.3. Derivatization

  • Reagent Addition: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Incubation: Cap the tubes tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

4.1.4. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for tiglyl glycine-TMS and its internal standard.

4.1.5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibrators with known concentrations of tiglyl glycine and a fixed amount of the internal standard. Process these calibrators alongside the unknown samples.

  • Peak Integration: Integrate the peak areas of the selected ions for both the endogenous tiglyl glycine and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

  • Concentration Determination: Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations. Determine the concentration of tiglyl glycine in the unknown samples by interpolation from this curve.

  • Normalization: Express the final concentration as mmol of tiglyl glycine per mol of creatinine.

G Start Urine Sample Collection Creatinine_Det Creatinine Determination Start->Creatinine_Det Sample_Aliquot Sample Aliquoting & Internal Standard Spiking Creatinine_Det->Sample_Aliquot Acidification Acidification (pH < 2) Sample_Aliquot->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (TMS) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis Normalization Normalization to Creatinine Data_Analysis->Normalization End Final Result (mmol/mol creatinine) Normalization->End

Figure 3: Workflow for Urinary Tiglyl Glycine Quantification by GC-MS. This diagram provides a step-by-step overview of the analytical workflow for the accurate measurement of urinary tiglyl glycine.

Clinical Utility and Future Perspectives

The measurement of urinary tiglyl glycine serves as a valuable tool in the diagnostic workup of patients with suspected mitochondrial disease. Its elevation can provide an early indication of underlying MRC dysfunction, prompting further, more invasive investigations such as muscle biopsy for enzymatic and molecular studies.

Furthermore, monitoring urinary tiglyl glycine levels may have a role in assessing disease progression and the response to therapeutic interventions. As novel therapies for mitochondrial disorders are developed, the availability of non-invasive biomarkers like tiglyl glycine will be crucial for evaluating their efficacy.

Future research in this area should focus on:

  • Establishing more precise diagnostic cut-off values: Larger cohort studies are needed to refine the diagnostic thresholds for tiglyl glycine in different mitochondrial disorders.

  • Investigating the correlation with disease severity: Understanding the relationship between the degree of tiglyl glycine elevation and the clinical phenotype could provide valuable prognostic information.

  • Exploring its role in other metabolic conditions: Further investigation into the utility of tiglyl glycine as a biomarker in other conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and drug-induced mitochondrial toxicity, is warranted.

Conclusion

Tiglyl glycine represents more than just an intermediate in isoleucine metabolism; it is a critical nexus biomarker that bridges the gap between specific inborn errors of metabolism and the broader landscape of mitochondrial respiratory chain disorders. Its accumulation provides a window into the mitochondrial redox state and the functional integrity of the oxidative phosphorylation system. A thorough understanding of its biochemistry, the mechanisms leading to its elevation, and the robust analytical methods for its quantification is essential for researchers, clinicians, and drug developers working to unravel the complexities of mitochondrial disease. As our knowledge in this field continues to expand, the clinical utility of tiglyl glycine is poised to grow, solidifying its place as a key component of the diagnostic and monitoring toolkit for these challenging disorders.

References

  • Bennett, M. J., Powell, S., Swartling, D. J., & Gibson, K. M. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. Clinical chemistry, 40(10), 1879–1883. [Link]

  • Perez-Cerda, C., García-Villoria, J., Ofman, R., Sala, P. R., Merinero, B., Ramos, J., ... & Ribes, A. (2005). 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease. Pediatric research, 58(3), 488-491. [Link]

  • Hagen, T., Korson, M. S., Sakamoto, M., & Evans, J. E. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica chimica acta, 283(1-2), 77-88. [Link]

  • Pérez-Cerdá, C., García-Villoria, J., Ofman, R., Sala, P. R., Merinero, B., Ramos, J., ... & Ugarte, M. (2005). 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease. Pediatric research, 58(3), 488-491. [Link]

  • Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary N-hexanoylglycine and N-heptanoylglycine. The New England journal of medicine, 319(20), 1308–1313. [Link]

  • DiMauro, S., & Schon, E. A. (2003). Mitochondrial respiratory-chain diseases. The New England journal of medicine, 348(26), 2656–2668. [Link]

  • Zschocke, J., Ruiter, J. P., Wanders, R. J., & Mayatepek, E. (2000). 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: a new defect of isoleucine metabolism. Pediatric research, 48(6), 834-837. [Link]

  • Bennett, M. J. (2010). The role of the clinical laboratory in the diagnosis of inborn errors of metabolism. The Clinical biochemist. Reviews, 31(2), 45–49. [Link]

  • Rashed, M. S., Ozand, P. T., Bennett, M. J., & Tanaka, K. (1995). Inborn errors of metabolism diagnosed in Saudi Arabia: a 10-year experience. American journal of medical genetics, 58(4), 346–352. [Link]

  • Sweetman, L., & Williams, J. C. (2001). Branched chain organic acidurias. In The metabolic and molecular bases of inherited disease (8th ed., pp. 2125-2163). McGraw-Hill.
  • Chalmers, R. A., & Lawson, A. M. (1982). Organic acids in man: the analytical chemistry, biochemistry and diagnosis of the organic acidurias. Chapman and Hall.
  • Hoffmann, G. F., & Zschocke, J. (1999). Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy. Journal of inherited metabolic disease, 22(4), 381-391. [Link]

  • Leonard, J. V., & Morris, A. A. M. (2002). Inborn errors of metabolism around time of birth. The Lancet, 359(9311), 1084-1085. [Link]

  • Munnich, A., Rötig, A., Chretien, D., Saudubray, J. M., & Cormier, V. (1992). Clinical presentations and laboratory investigations in respiratory chain deficiency. European journal of pediatrics, 151(1), 1-6. [Link]

  • Haas, R. H., Parikh, S., Falk, M. J., Saneto, R. P., Wolf, N. I., Darin, N., ... & Cohen, B. H. (2008). The in-depth evaluation of suspected mitochondrial disease. Molecular genetics and metabolism, 94(1), 16-37. [Link]

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The significance of Tiglyl Glycine Methyl Ester in inborn errors of metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Tiglyl Glycine Methyl Ester in Inborn Errors of Metabolism: An Advanced Analytical Guide

Executive Summary

Tiglyl Glycine (TG) is a pathognomonic acylglycine conjugate excreted in urine during specific disruptions of isoleucine catabolism.[1][2][3] While the endogenous metabolite is Tiglyl Glycine, its Methyl Ester (TG-ME) form represents the critical analytical species generated during gas chromatography-mass spectrometry (GC-MS) workflows involving methylation.

The detection of TG-ME is the diagnostic gold standard for Beta-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase) Deficiency , a rare but treatable organic acidemia. This guide details the metabolic origins, analytical chemistry, and clinical interpretation of this biomarker, providing a validated protocol for its derivatization and detection.

Metabolic Origins: The Isoleucine Catabolism Pathway

To understand the significance of Tiglyl Glycine, one must first map the isoleucine catabolism pathway. TG is not a primary intermediate; it is a detoxification product formed when the primary pathway is blocked.

The Metabolic Block: In healthy physiology, isoleucine is degraded into Acetyl-CoA and Propionyl-CoA. The enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) catalyzes the cleavage of 2-methylacetoacetyl-CoA.

  • Pathology: In T2 deficiency, 2-methylacetoacetyl-CoA accumulates.

  • The Shunt: The accumulated substrate is reversible converted back to Tiglyl-CoA.

  • Detoxification: Tiglyl-CoA is conjugated with glycine by glycine N-acyltransferase to form Tiglyl Glycine , which is water-soluble and excreted in urine.

Diagram 1: Isoleucine Catabolic Block & Tiglyl Glycine Formation

IsoleucinePathway Iso Isoleucine TiglylCoA Tiglyl-CoA Iso->TiglylCoA Multiple Steps HMCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->HMCoA Enoyl-CoA Hydratase TG TIGLYL GLYCINE (Urinary Marker) TiglylCoA->TG Glycine N-Acyltransferase (Detoxification) MAACoA 2-Methylacetoacetyl-CoA HMCoA->MAACoA HADH2 (Dehydrogenase) MAACoA->TiglylCoA Reversible Back-flow PropCoA Propionyl-CoA + Acetyl-CoA MAACoA->PropCoA T2 (Beta-Ketothiolase)

Caption: Pathophysiology of Beta-Ketothiolase Deficiency showing the retro-conversion of accumulated CoA esters to Tiglyl Glycine.

Analytical Chemistry: Why the Methyl Ester?

In clinical metabolomics, urinary organic acids are non-volatile and polar, making them unsuitable for direct Gas Chromatography (GC) analysis. They must be derivatized to increase volatility and thermal stability.[4][5]

Tiglyl Glycine Methyl Ester (TG-ME) is the specific chemical entity analyzed when a laboratory employs acidic methylation (e.g., Methanol/H2SO4 or BF3/Methanol) rather than silylation (TMS).

Comparative Derivatization Chemistry
FeatureMethylation (Target: TG-ME)Silylation (Target: TG-TMS)
Reagent Methanol + H2SO4 / BF3 / HClBSTFA + TMCS
Reaction Type Esterification of Carboxyl groupsNucleophilic substitution on -OH, -COOH, -NH
Analyte Form Tiglyl Glycine Methyl Ester Tiglyl Glycine mono-TMS
Stability Highly stable; samples can be storedHydrolytically unstable; sensitive to moisture
Specificity Specific to carboxylic acidsDerivatizes all active protons (sugars, ureas)
Mass Shift +14 Da per carboxyl group+72 Da per active hydrogen

Scientific Rationale for Methylation: While TMS derivatization is popular for "comprehensive" screening, methylation produces cleaner chromatograms for acylglycines by avoiding the "silylation artifact" clutter caused by urea and sugars. TG-ME yields a distinct, stable peak that is excellent for quantification.

Experimental Protocol: Synthesis and Detection of TG-ME

Objective: Isolate organic acids from urine and convert Tiglyl Glycine to Tiglyl Glycine Methyl Ester for GC-MS quantification.

Reagents Required[6][7][8]
  • Internal Standard: Tropic Acid or 3,3-dimethylglutaric acid (concentration 1 mg/mL).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol OR 3M HCl in Methanol.

  • Drying Agent: Anhydrous Sodium Sulfate.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 1.0 mL of patient urine.

    • Add 100 µL of Internal Standard solution.

    • Add 200 µL of 5M HCl to acidify (pH < 2). Crucial: Acidification protonates the carboxyl group of TG, allowing it to partition into the organic phase.

  • Liquid-Liquid Extraction (LLE):

    • Add 4.0 mL Ethyl Acetate. Vortex vigorously for 60 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

    • Transfer the upper organic layer to a clean borosilicate glass tube.

    • Repeat extraction with another 2.0 mL Ethyl Acetate to maximize recovery (optional but recommended for low-abundance metabolites).

  • Drying:

    • Add a spatula tip of Anhydrous Sodium Sulfate to the organic extract to remove residual water.

    • Decant into a clean vial and evaporate to dryness under a stream of Nitrogen at 40°C.

  • Derivatization (Methylation):

    • Add 200 µL of 14% BF3 in Methanol to the dried residue.

    • Cap tightly and incubate at 60°C for 30 minutes .

    • Mechanism: The Lewis acid (BF3) catalyzes the nucleophilic attack of methanol on the carbonyl carbon of Tiglyl Glycine, forming the Methyl Ester .

  • Post-Derivatization Extraction:

    • Cool to room temperature.

    • Add 200 µL of Water and 200 µL of Hexane (or Chloroform).

    • Vortex and centrifuge. The Tiglyl Glycine Methyl Ester will partition into the Hexane layer.

    • Inject 1.0 µL of the Hexane layer into the GC-MS.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Urine Urine Sample + Int. Std. Acid Acidification (pH < 2) Urine->Acid Extract LLE (Ethyl Acetate) Isolates Organic Acids Acid->Extract Dry N2 Evaporation Extract->Dry Deriv METHYLATION (BF3/MeOH, 60°C) Dry->Deriv GCMS GC-MS Analysis Target: TG-ME Deriv->GCMS

Caption: Validated workflow for converting urinary Tiglyl Glycine into its volatile Methyl Ester form.

Data Interpretation & Mass Spectrometry

Analyte: Tiglyl Glycine Methyl Ester (N-tigloylglycine methyl ester) Molecular Formula: C8H13NO3 Molecular Weight: 171 g/mol

Mass Spectral Characteristics

When analyzing the methyl ester, the mass spectrum differs significantly from the TMS derivative.

  • Molecular Ion (M+): m/z 171 (Distinct, though often low intensity).

  • Base Peak / Characteristic Ions:

    • m/z 83: Corresponds to the Tiglyl moiety (C5H7CO+). This is often the base peak or very prominent.

    • m/z 88: Corresponds to the Glycine Methyl Ester moiety fragment (NH2-CH2-COOCH3).

    • m/z 112: Loss of the carboxymethyl group (M - 59).

Diagnostic Criteria:

  • Retention Time: TG-ME elutes distinctively from other acylglycines. It typically elutes after Propionyl Glycine Methyl Ester and before Suberyl Glycine Methyl Ester.

  • Quantification: Calculate the peak area ratio of m/z 83 (or 171) against the Internal Standard.

  • Artifacts: Distinguish from 2-Methyl-3-hydroxybutyric acid . In T2 deficiency, both will be elevated. If only TG is elevated without the hydroxy-acid, consider food artifacts or milder variants.

Clinical Significance & References

The Diagnostic Landscape

The detection of Tiglyl Glycine Methyl Ester is the biochemical hallmark of Beta-Ketothiolase Deficiency (OMIM #203750) .

  • Acute Presentation: Severe metabolic ketoacidosis (pH < 7.1), vomiting, and lethargy in infants (6–18 months).

  • Chronic/Intermittent: Asymptomatic intervals followed by crises triggered by infection or high-protein intake.

  • Differential Diagnosis:

    • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency: Also excretes Tiglyl Glycine but typically shows higher 2-methyl-3-hydroxybutyrate and neurological regression.

    • Propionic Acidemia: May show secondary elevations of Tiglyl Glycine.

References

  • Fukao, T., et al. (2001). "Molecular basis of beta-ketothiolase deficiency: mutations and polymorphisms in the human T2 gene." Human Mutation. Link

  • Bennett, M. J., et al. (1994).[6][7] "Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS." Clinical Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5367753, N-Tiglylglycine methyl ester." PubChem. Link

  • Sass, J. O. (2012). "Inborn errors of ketogenesis and ketone body utilization." Inborn Errors of Metabolism: From Neonatal Screening to Metabolic Pathways. Link

  • Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study inborn errors of metabolism." Mass Spectrometry Reviews. Link

Sources

Decoding Metabolic Signatures: The Physiological and Analytical Role of Tiglyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovering the Physiological Relevance of Tiglyl Glycine Methyl Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Tiglyl Glycine Methyl Ester (TG-ME) occupies a unique niche in the interface between physiological metabolism and analytical chemistry.[1] While its parent compound, Tiglylglycine (TG) , is a critical biomarker for mitochondrial fatty acid oxidation disorders, the Methyl Ester form is the essential surrogate required for its detection and quantification via Gas Chromatography-Mass Spectrometry (GC-MS).[1] This guide dissects the physiological origins of the tiglyl moiety, the clinical implications of its accumulation, and the specific utility of the methyl ester derivative in high-fidelity metabolomic profiling and drug development workflows.[1]

Physiological Origins: The Isoleucine Catabolism Pathway[1]

To understand the relevance of Tiglyl Glycine Methyl Ester, one must first map the physiological origin of the tiglyl group.[1] Tiglylglycine is an acylglycine formed in the mitochondria as a detoxification product of Isoleucine catabolism.[1]

The Metabolic Blockade

In a healthy physiological state, Isoleucine is catabolized into Acetyl-CoA and Propionyl-CoA for the Krebs cycle.[1] However, specific enzymatic deficiencies lead to the accumulation of intermediate acyl-CoA species.[1]

  • Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency): A block at this step causes the accumulation of 2-methylacetoacetyl-CoA, which is retro-converted to Tiglyl-CoA.[1]

  • 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency: A block here also leads to upstream accumulation of Tiglyl-CoA.[1]

The Glycine Conjugation Mechanism

When Tiglyl-CoA accumulates, the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) conjugates the tiglyl moiety with glycine.[1] This reaction serves two critical physiological functions:

  • Detoxification: It liberates Free Coenzyme A (CoASH), preventing the sequestration of the cellular CoA pool (mitochondrial toxicity).[1]

  • Excretion: It creates Tiglylglycine, a water-soluble organic acid that can be excreted in urine.[1]

Critical Insight: The physiological relevance of detecting TG-ME is that it serves as a direct "metabolic echo" of mitochondrial distress.[1] Its presence signals a failure in the isoleucine pathway, often correlated with metabolic acidosis and ketosis.[1]

The Analytical Imperative: Why the Methyl Ester?

While Tiglylglycine is the pathological metabolite, Tiglyl Glycine Methyl Ester is the form that makes discovery possible.[1]

Volatility and GC-MS Detection

Tiglylglycine is a polar, non-volatile organic acid.[1] Direct analysis via Gas Chromatography (the gold standard for organic acidemias) is impossible due to poor thermal stability and column interaction.[1]

  • Derivatization: Researchers chemically transform Tiglylglycine into Tiglyl Glycine Methyl Ester using reagents like diazomethane or methanol/sulfuric acid.[1]

  • The Result: The methyl ester is volatile, thermally stable, and yields a distinct mass spectral fragmentation pattern, allowing for precise separation from other acylglycines (e.g., propionylglycine, isovalerylglycine).[1]

Diagnostic Utility in Drug Development

For drug developers targeting mitochondrial disorders (e.g., chaperone therapies for enzyme deficiencies), TG-ME serves as a robust pharmacodynamic biomarker.[1]

  • Efficacy Readout: A reduction in urinary TG-ME levels (post-derivatization) indicates restoration of upstream enzymatic flux.[1]

  • Toxicology Screening: In preclinical safety studies, the appearance of TG-ME suggests a drug candidate may be inhibiting mitochondrial beta-oxidation (off-target effect).[1]

Visualization: Metabolic Pathway & Analytical Workflow

The following diagram illustrates the physiological generation of Tiglylglycine and its transformation into the Methyl Ester for analysis.

G Iso Isoleucine Catabolism Catabolism Iso->Catabolism TigCoA Tiglyl-CoA (Accumulates in Blockade) GLYAT Glycine N-Acyltransferase TigCoA->GLYAT + Glycine Gly Glycine TG Tiglylglycine (Toxic Metabolite) Methylation Chemical Methylation TG->Methylation Lab Processing TGME Tiglyl Glycine Methyl Ester (Analytical Surrogate) GCMS GC-MS Detection TGME->GCMS Quantification Catabolism->TigCoA GLYAT->TG Detoxification Methylation->TGME

Figure 1: The conversion of physiological Isoleucine metabolites into the analytical Tiglyl Glycine Methyl Ester.[1]

Experimental Protocol: Derivatization and Detection

To study the physiological relevance of Tiglylglycine, one must reliably synthesize the methyl ester from biological samples.[1] Below is a validated protocol for researchers.

Sample Preparation (Urine/Plasma)
  • Internal Standard: Spike 100 µL of sample with stable isotope-labeled standard (e.g., ^13C_2-Tiglylglycine) to normalize extraction efficiency.

  • Deproteinization: Add 400 µL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 mins. Collect supernatant.

Methylation (The Critical Step)

This step converts the physiological acid into the relevant ester (TG-ME).[1]

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride (BF3) in Methanol.

  • Incubation: Heat at 80°C for 30 minutes. Note: This ensures complete esterification of the carboxyl group.[1]

  • Extraction: Add 200 µL of Hexane and 200 µL of saturated NaCl. Vortex vigorously.

  • Phase Separation: The Tiglyl Glycine Methyl Ester will partition into the upper Hexane layer.[1]

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 60°C (1 min) -> 10°C/min -> 300°C.

  • Target Ion: Monitor m/z 171 (Molecular Ion of TG-ME) and m/z 112 (Base Peak) for confirmation.

Clinical Interpretation of Data

When Tiglyl Glycine Methyl Ester is detected in high abundance, it correlates with specific physiological states.

Detected Level (TG-ME) Physiological State Potential Diagnosis
Trace / Undetectable Normal HomeostasisHealthy Control
Moderate Elevation Transient KetosisCatabolic stress (fasting), Protein overload
High Elevation (>500 mmol/mol) Metabolic BlockadeBeta-Ketothiolase Deficiency (T2 Deficiency)
High Elevation + 2-Methyl-3-OH-Butyrate Complex Blockade2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency
Research Application: Cellular Permeability

While typically an analytical derivative, the methyl ester form (TG-ME) is occasionally used in in vitro research as a cell-permeable analog .[1]

  • Mechanism: The ester group masks the negative charge of the carboxylate, allowing TG-ME to diffuse across cell membranes.[1]

  • Intracellular Action: Once inside, cytosolic esterases hydrolyze TG-ME back into Tiglylglycine.[1]

  • Utility: This allows researchers to load cells with Tiglylglycine to study its specific toxicity on mitochondrial respiration without relying on active transport.[1]

References

  • Bennett, M.J., et al. (1994).[1][2] "Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS." Clinical Chemistry. Link

  • Sass, J.O., et al. (2015).[1] "Clinical and biochemical characterization of four patients with mutations in ECHS1." Orphanet Journal of Rare Diseases. Link

  • Fukao, T., et al. (2001).[1] "Molecular basis of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency." Pediatric Research. Link

  • Cayman Chemical. "Tiglyl Glycine Product Information & Safety Data." Cayman Chemical Database. Link

  • Human Metabolome Database (HMDB). "Metabocard for Tiglylglycine."[1] HMDB.[1] Link[1]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Tiglyl Glycine in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust method for the quantification of Tiglyl Glycine (TG) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). Tiglyl Glycine, an N-acylglycine, is a critical biomarker for monitoring certain inborn errors of metabolism, including disorders of isoleucine catabolism and mitochondrial respiratory chain defects.[1][2][3][4][5] The inherent polarity and low volatility of TG necessitate a chemical derivatization step prior to GC-MS analysis. This protocol employs a validated two-step derivatization process involving methyl esterification of the carboxyl group followed by silylation of the amide group. This procedure yields a thermally stable and volatile derivative, N-trimethylsilyl-Tiglyl Glycine methyl ester, suitable for sensitive and specific analysis. The methodology described herein provides the necessary detail for researchers, clinical chemists, and drug development professionals to implement this assay for both research and diagnostic purposes.

Introduction: The Clinical and Analytical Imperative

Tiglyl Glycine (N-Tigloylglycine) is an intermediate metabolite formed from the conjugation of tiglyl-CoA with glycine.[2] Tiglyl-CoA is a product of the catabolism of the branched-chain amino acid isoleucine.[2][6] In healthy individuals, TG is present at very low concentrations in urine. However, elevated urinary excretion of TG is a hallmark of several inherited metabolic disorders. These include β-ketothiolase deficiency and disorders of propionate metabolism.[1][4] Furthermore, studies have implicated elevated Tiglyl Glycine as a potential diagnostic marker for certain mitochondrial respiratory chain disorders, making its accurate quantification a valuable tool in the differential diagnosis of complex metabolic diseases.[1][3][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of organic acids and other metabolites in biological fluids.[7][8][9] Its high chromatographic resolution and sensitive, specific detection make it ideal for quantifying low-abundance biomarkers in complex matrices like urine. However, the polar nature of N-acylglycines, containing both a carboxylic acid and an amide functional group, renders them non-volatile and thus unsuitable for direct GC analysis. Chemical derivatization is therefore a mandatory sample preparation step to increase analyte volatility and thermal stability.[10][11]

This protocol details a two-step derivatization procedure. First, the carboxylic acid moiety of Tiglyl Glycine is converted to its corresponding methyl ester. This is followed by a silylation reaction, where the active hydrogen on the amide nitrogen is replaced with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This comprehensive derivatization ensures excellent chromatographic peak shape and reproducible fragmentation upon electron ionization in the mass spectrometer. For robust quantification, a stable isotope-labeled internal standard, such as Tiglyl [¹³C₂, ¹⁵N]glycine, is co-analyzed with the samples, calibrators, and quality controls.[1][3]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the analysis of Tiglyl Glycine in urine. The causality behind each step is explained to ensure a deep understanding of the methodology.

Reagents and Materials
  • Solvents: Ethyl acetate, Acetonitrile, Methanol (HPLC or GC grade)

  • Reagents: Pyridine, Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Chloride (NaCl)

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Methanolic HCl (e.g., 3 M)

  • Standards:

    • Tiglyl Glycine (≥98% purity)

    • Stable Isotope-Labeled Internal Standard (IS): Tiglyl [¹³C₂, ¹⁵N]glycine recommended

  • Sample Matrix: Human urine, stored at -20°C or below until analysis.[7]

Workflow Overview

The entire analytical process, from sample preparation to data acquisition, is illustrated in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Urine Sample IS_Addition Add Internal Standard Sample->IS_Addition Acidification Acidify (pH < 2) with HCl IS_Addition->Acidification Saturation Saturate with NaCl Acidification->Saturation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Saturation->Extraction Drying Dry Extract with Na2SO4 Extraction->Drying Evaporation Evaporate to Dryness (N2 Stream) Drying->Evaporation Esterification Step 1: Methyl Esterification (Methanolic HCl, Heat) Evaporation->Esterification Evap2 Evaporate Reagent Esterification->Evap2 Silylation Step 2: Silylation (BSTFA/TMCS, Heat) Evap2->Silylation GC_Injection GC-MS Injection Silylation->GC_Injection Data_Acquisition Data Acquisition (Scan or SIM) GC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Complete analytical workflow for urinary Tiglyl Glycine analysis.

Detailed Protocol Steps

Part A: Sample Extraction

The objective of this stage is to isolate the organic acids, including Tiglyl Glycine, from the complex urine matrix.

  • Thaw and Normalize: Thaw frozen urine samples at room temperature and vortex thoroughly. To normalize for urine dilution, sample volume is typically adjusted based on creatinine concentration.[8] A common practice is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 1 mg).

  • Internal Standard Spiking: To each sample, calibrator, and quality control tube, add a precise volume of the internal standard solution. This is a critical step for accurate quantification, as the IS corrects for variations in extraction efficiency and instrument response.

  • Acidification: Add 5M HCl dropwise to adjust the urine pH to less than 2.[12] This protonates the carboxylic acid group of Tiglyl Glycine, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Salting Out: Add solid NaCl to saturate the aqueous sample and vortex to mix.[12] This increases the ionic strength of the aqueous phase, further reducing the solubility of organic acids and driving them into the organic phase during extraction.

  • Liquid-Liquid Extraction (LLE): Add 3-5 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 5 minutes to separate the layers.[8] Ethyl acetate is an effective solvent for extracting a broad range of organic acids.

  • Collection and Drying: Carefully transfer the upper organic (ethyl acetate) layer to a clean tube containing anhydrous sodium sulfate. Repeat the extraction (Step 5) two more times, pooling the organic layers. The sodium sulfate removes trace amounts of water from the extract, which is crucial as water can interfere with the subsequent derivatization reactions.[12]

  • Evaporation: Decant the dried extract into a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. This step concentrates the analytes and removes the extraction solvent.

Part B: Two-Step Derivatization

This is the core chemical modification process to prepare the analyte for GC-MS.

  • Methyl Esterification: To the dried residue, add 100 µL of 3 M methanolic HCl. Cap the vial tightly and heat at 80°C for 60 minutes. This reaction converts the carboxylic acid group to a methyl ester. After cooling, evaporate the reagent under a stream of nitrogen.

  • Silylation: To the dried methyl-esterified residue, add 50 µL of BSTFA (with 1% TMCS) and 20 µL of pyridine.[2] Cap the vial tightly and heat at 80°C for 30 minutes.[13] BSTFA reacts with the active hydrogen on the amide nitrogen to form a TMS derivative.[14] Pyridine acts as a catalyst for this reaction.[2] The resulting solution, containing N-trimethylsilyl-Tiglyl Glycine methyl ester, is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters. These should be considered a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent)A standard non-polar column provides excellent separation for a wide range of derivatized organic acids.
Injection Volume1-2 µL
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentration samples, while splitless is preferred for trace-level analysis.
Carrier GasHelium, constant flow rate (e.g., 1.0-1.2 mL/min)Inert carrier gas to transport analytes through the column.
Oven ProgramInitial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 minA temperature gradient effectively separates analytes based on their boiling points and column interactions.[13]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temperature230°COptimized temperature to maintain ion integrity and prevent contamination.
Quadrupole Temp.150°CEnsures stable mass filtering.
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative identification, while SIM provides enhanced sensitivity for quantification.[7]

Data Analysis and Interpretation

Identification and Quantification

The target analyte is the N-trimethylsilyl derivative of Tiglyl Glycine methyl ester. The identity of the peak is confirmed by its retention time relative to the internal standard and by its characteristic mass spectrum.

  • PubChem CID for N-Tiglylglycine methyl ester: 5367753

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

After silylation of the amide group, the final derivative has a molecular weight of 243.3 g/mol . Quantification is performed by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Expected Mass Spectrum

The mass spectrum of the derivatized analyte is key to its identification. The fragmentation pattern upon electron ionization provides a unique fingerprint.

Sources

Application Note: Unambiguous Structural Elucidation of Tiglyl Glycine Methyl Ester Using a Multi-dimensional NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of Tiglyl Glycine Methyl Ester, a molecule combining features of an unsaturated acyl group and an amino acid ester. Unambiguous confirmation of its covalent framework is critical for quality control in synthesis, metabolite identification, and various research applications. We present a detailed, step-by-step protocol employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices, guiding the researcher through data acquisition and logical interpretation to achieve complete and confident structural verification.

Introduction: The Need for Rigorous Structural Verification

Tiglyl Glycine Methyl Ester (C₈H₁₃NO₃, Molar Mass: 171.19 g/mol ) is an N-acyl amino acid ester.[1] Molecules of this class are relevant in metabolomics, as acyl glycines are metabolites of fatty acids, and their presence can be indicative of certain metabolic pathways or inborn errors of metabolism.[2] In synthetic chemistry, it can serve as a building block or a target molecule. Given the presence of several functional groups—an amide, an ester, and a substituted alkene—and multiple methyl groups, its structure cannot be definitively confirmed by simple 1D NMR or mass spectrometry alone. Isomeric impurities or rearrangement products could yield similar but distinct spectral data.

Therefore, a multi-dimensional NMR approach is the "gold standard" for establishing not only the presence of all constituent parts but also their precise connectivity.[3] This guide details a self-validating workflow that leverages the power of correlation spectroscopy to connect every atom in the molecular puzzle.

Molecular Structure and Atom Numbering

For clarity throughout this note, the following atom numbering scheme will be used for Tiglyl Glycine Methyl Ester:

Tiglyl Glycine Methyl Ester Structure with Atom Numbering

Principles of the NMR Experiments

A strategic combination of NMR experiments is employed to systematically build the structure from its fundamental components.

  • ¹H NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms. Key insights are derived from chemical shift (δ), signal integration (proton count), and spin-spin coupling (J-coupling), which reveals adjacent non-equivalent protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps ¹H-¹H J-coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled, typically over two or three bonds, allowing for the identification of spin systems (e.g., tracing the H4-H5 ethyl fragment).[3]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹JCH coupling). This is the most reliable method for assigning carbon resonances.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). This experiment is paramount for connecting the isolated spin systems identified by COSY, piecing together the complete molecular skeleton.

Detailed Experimental Protocols

This section outlines the necessary steps for sample preparation and data acquisition, designed to produce high-quality, reproducible results.

Materials and Equipment
  • Analyte: Tiglyl Glycine Methyl Ester (>98% purity)[5]

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad-LabGlass or equivalent).[6]

  • Glassware: Pasteur pipette, small volume volumetric flask or vial.

  • Filtration: Syringe filter (0.22 µm) or a Pasteur pipette with a small, tightly packed plug of glass wool.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh approximately 10-15 mg of Tiglyl Glycine Methyl Ester into a clean, dry vial. This concentration is sufficient for all experiments, including the less sensitive ¹³C and HMBC acquisitions.[7]

  • Dissolution: Add 0.6 mL of CDCl₃ (containing TMS) to the vial. Cap the vial and gently swirl until the sample is completely dissolved. The solution should be clear and colorless.[8]

  • Filtration: Draw the solution into a Pasteur pipette fitted with a glass wool plug. Carefully filter the solution directly into the 5 mm NMR tube. This step is crucial to remove any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer. The final sample height should be approximately 4-5 cm.[6]

Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adjusted for other field strengths.

Experiment Parameter Recommended Value Purpose
¹H (Proton) Spectral Width16 ppmTo cover the full range of proton chemical shifts.
Number of Scans16To achieve an excellent signal-to-noise ratio.
Relaxation Delay (d1)2.0 sAllows for full magnetization recovery between scans.
¹³C{¹H} (Carbon) Spectral Width240 ppmTo cover the full range of carbon chemical shifts.[10]
Number of Scans1024Required due to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for good quantitation.
COSY Spectral Width (F1, F2)12 ppmTo encompass all proton signals of interest.
Data Points (F2 x F1)2048 x 256Provides good resolution in both dimensions.
Number of Scans8Sufficient for good cross-peak intensity.
HSQC Spectral Width (F2)12 ppmProton dimension.
Spectral Width (F1)180 ppmCarbon dimension, focused on the expected C-H region.
Number of Scans8Provides strong one-bond correlation signals.
HMBC Spectral Width (F2)12 ppmProton dimension.
Spectral Width (F1)220 ppmCarbon dimension, covering the full range including carbonyls.
Number of Scans32More scans are needed to detect weaker long-range correlations.
Long-Range Coupling8 HzOptimized for detecting 2- and 3-bond correlations.

Data Analysis and Structural Elucidation Workflow

The elucidation process is a logical progression, starting with the analysis of 1D spectra to identify basic structural motifs and then using 2D correlation spectra to assemble the final structure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation SamplePrep Sample Preparation NMR_Acq 1D & 2D NMR Data Acquisition SamplePrep->NMR_Acq H1_NMR Analyze ¹H NMR: Integrals, Multiplicities NMR_Acq->H1_NMR C13_NMR Analyze ¹³C NMR: Chemical Shifts NMR_Acq->C13_NMR COSY Analyze COSY: Identify Spin Systems H1_NMR->COSY HSQC Analyze HSQC: Assign C-H Pairs C13_NMR->HSQC HMBC Analyze HMBC: Connect Fragments COSY->HMBC HSQC->HMBC Structure Propose Final Structure HMBC->Structure

Workflow for NMR-based structural elucidation.
Step 1: Analysis of ¹H and ¹³C NMR Spectra

First, analyze the 1D spectra to inventory the protons and carbons. Based on the known structure, we can predict the expected signals.

  • ¹H NMR: We expect to see five distinct proton signals: a quartet and a triplet for the ethyl group (H4, H5), two singlets for the two methyl groups (H1, H8), a doublet for the glycine CH₂ (H6), and a broad signal for the amide N-H. The vinylic proton (H4) will be coupled to the methyl protons (H5).

  • ¹³C NMR: We expect eight carbon signals: two carbonyls (amide C2 and ester C7), two sp² carbons of the double bond (C2' and C3), and four sp³ carbons (C1, C4, C5, C6, and C8).

Step 2: Assembling Fragments with 2D NMR

The 2D spectra provide the crucial connectivity information. The following diagram illustrates the key correlations used to assemble the molecule.

G C1 C1H₃ C2_prime C2' C1->C2_prime HMBC C3 C3 C1->C3 HMBC C2 C2=O C1->C2 HMBC C4 C4H N N-H C4->C2_prime HMBC C5 C5H₃ C4->C5 COSY C5->C3 HMBC C6 C6H₂ C6->C2 HMBC C7 C7=O C6->C7 HMBC O O C8 C8H₃ C8->C7 HMBC

Key COSY and HMBC correlations for Tiglyl Glycine Methyl Ester.
  • COSY Analysis: A clear cross-peak will be observed between the vinylic proton (H4) and the methyl protons (H5), confirming the ethylidene fragment of the tiglyl group. No other ¹H-¹H couplings are expected, defining this as an isolated spin system.

  • HSQC Analysis: This experiment provides a direct link between each proton and its attached carbon, allowing for the unambiguous assignment of C1, C4, C5, C6, and C8 based on their corresponding proton shifts.

  • HMBC Analysis - Connecting the Pieces:

    • Tiglyl Moiety: Protons of the methyl group H1 show correlations to the sp² carbons C2' and C3, as well as the amide carbonyl C2. This firmly establishes the position of this methyl group relative to the double bond and the amide linkage.

    • Glycine-Ester Linkage: The protons of the ester methyl group H8 show a strong correlation to the ester carbonyl C7.

    • The Critical Amide Bond: The most important correlations are from the glycine methylene protons (H6). These protons will show a cross-peak to the amide carbonyl (C2) on one side and the ester carbonyl (C7) on the other. This pair of correlations unequivocally bridges the tiglyl group and the methyl ester group through the glycine backbone, completing the structural proof.

Tabulated Spectral Data Summary

The following table summarizes the expected and assigned NMR data for Tiglyl Glycine Methyl Ester in CDCl₃.

Atom No.¹H δ (ppm)¹H Mult.J (Hz)¹³C δ (ppm)Key HMBC Correlations (from H to C)Key COSY Correlations
1 ~1.8s-~14C2', C3, C2-
2 ---~168--
2' ---~128--
3 ---~138--
4 ~6.8q~7.0~14C2', C3, C5, C2H5
5 ~1.8d~7.0~12C3, C4H4
6 ~4.1d~5.0~42C2, C7N-H
7 ---~170--
8 ~3.7s-~52C7-
N-H ~6.5br t~5.0-C2, C6H6

Chemical shifts are approximate and can vary slightly based on concentration and exact instrument conditions.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable method for the complete structural elucidation of Tiglyl Glycine Methyl Ester. While ¹H and ¹³C NMR identify the necessary chemical groups, it is the correlation experiments that provide the definitive proof of connectivity. Specifically, COSY identifies the proton spin systems, HSQC assigns the directly bonded carbons, and HMBC provides the long-range correlations necessary to piece together the entire molecular architecture. This workflow represents a robust, reliable, and self-validating protocol for researchers and scientists in drug development and chemical analysis, ensuring the highest level of confidence in molecular structure determination.

References

  • N-Tiglylglycine methyl ester , PubChem, National Center for Biotechnology Information. [Link]

  • Tiglylglycine (FDB022337) , FooDB, Canadian Institutes of Health Research. [Link]

  • Glycine, N-(2-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester, (E)- , NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • 1H NMR Spectrum (LMDB00291) for Tiglylglycine , Livestock Metabolome Database. [Link]

  • N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER , Organic Syntheses. [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra , Journal of Chemical Education, ACS Publications. [Link]

  • Synthesis method of L-glycine methyl ester salt product, Google P
  • NMR Sample Preparation: The Complete Guide , Organomation. [Link]

  • NMR Sample Preparation , University of Ottawa. [Link]

  • Making Glycine Methyl Ester Chiral , Schreiner Group, Justus-Liebig-Universität Gießen. [Link]

  • Tiglylglycine (NP0001006) , NP-MRD. [Link]

  • Sample Preparation , University College London. [Link]

  • ¹³C NMR Chemical Shifts , Organic Chemistry Data, University of Wisconsin. [Link]

  • The ¹³C NMR chemical shifts and direct spin-spin couplings for triglycine , ResearchGate. [Link]

  • Structure-oriented methods for protein NMR data analysis , PMC, National Institutes of Health. [Link]

  • Interpreting C-13 NMR Spectra , Chemistry LibreTexts. [Link]

  • Protein structure elucidation from NMR proton densities , PNAS. [Link]

  • NMR Sample Preparation Guide , JEOL. [Link]

  • A framework for automated structure elucidation from routine NMR spectra , Kanan Lab, Stanford University. [Link]

  • HSQC NMR spectrum for methyl 3α,7α,12α-tribromoacetoxy-5β-cholan-24-oate (10) , ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists , Georgia State University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tiglyl Glycine Methyl Ester (TGME) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Purification of Tiglyl Glycine Methyl Ester

Introduction

Tiglyl Glycine Methyl Ester (TGME) is a critical intermediate in the synthesis of metabolic standards (specifically for


-ketothiolase deficiency markers) and a valuable conjugate in peptide chemistry.[1][2][3] Structurally, it combines an 

-unsaturated carbonyl (the tiglyl group) with a glycine ester.[1][2]

Purification of TGME presents a unique triad of challenges:

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis under strong acidic/basic conditions.[2][3]

  • Isomerization Risk: The trans-geometry of the tiglyl group (E-isomer) must be preserved against thermodynamic relaxation to the cis-isomer (Angelyl).[1][2][3]

  • Cyclization Potential: Glycine esters are prone to intermolecular cyclization to form diketopiperazines (DKP) upon prolonged storage or heating.[1][2][3]

This guide moves beyond standard protocols, offering a troubleshooting framework based on pKa differentials and phase-separation logic.

Module 1: The Synthesis-Purification Interface

Prevention is better than cure.[1][2][3] Your purification strategy is dictated by your upstream reaction choices.[1][2][3]

Q: My crude yield is high, but the purity is low. How does my coupling method affect purification?

A: The choice of coupling reagent dictates your impurity profile.[2][3]

  • Acid Chloride Method (Tiglyl Chloride + Glycine Methyl Ester HCl):

    • Major Impurity: Tiglic acid (from hydrolyzed excess acid chloride).[1][2][3]

    • Purification Advantage: Easiest to clean.[1][2][3] Tiglic acid is easily removed via bicarbonate wash.[1][2][3]

  • Carbodiimide Method (DCC/EDC + Tiglic Acid):

    • Major Impurity: Urea byproducts (DCU).[1][2][3]

    • Purification Disadvantage: DCU is notoriously difficult to remove completely by filtration.[1][2][3]

    • Recommendation: If you must use a coupling agent, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][2][3] The urea byproduct is water-soluble and washes away in the aqueous phase, sparing you a difficult column chromatography step.[2]

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

The First Line of Defense.

Q: I performed an acid/base wash, but NMR shows residual Tiglic Acid. Why?

A: This is a pH control failure.[1][2][3] Tiglic acid has a pKa of ~4.[2][3]96. To keep it in the aqueous layer (deprotonated as sodium tiglate), the aqueous pH must be at least 2 units higher than the pKa (pH > 7).

  • The Fix: Use saturated NaHCO₃ (pH ~8.3) .

  • The Trap: Do not use strong bases like NaOH.[1][2][3] While effective at removing tiglic acid, NaOH will rapidly hydrolyze your product’s methyl ester, converting your TGME back to Tiglylglycine.[2]

Q: I have lost product yield during the acid wash. What happened?

A: You likely protonated the amide nitrogen or hydrolyzed the ester.[2]

  • The Science: The amide nitrogen is not basic.[2] However, the unreacted Glycine Methyl Ester starting material is basic (pKa ~7.6).[2]

  • The Protocol: Use dilute 0.5 M HCl or 5% Citric Acid .

    • Citric Acid Advantage:[1][2][3] It buffers around pH 3-4, which is low enough to protonate the unreacted amine (removing it) but mild enough to prevent ester hydrolysis of your product.[1][2][3]

Visual Workflow: The Self-Validating Extraction Logic

TGME_Extraction Start Crude Reaction Mixture (DCM or EtOAc) AcidWash Wash 1: 5% Citric Acid Start->AcidWash OrgLayer1 Organic Layer (Contains TGME + Tiglic Acid) AcidWash->OrgLayer1 Retain AqLayer1 Aqueous Waste (Removes Glycine Methyl Ester) AcidWash->AqLayer1 Discard BaseWash Wash 2: Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Contains Pure TGME) BaseWash->OrgLayer2 Retain AqLayer2 Aqueous Waste (Removes Tiglic Acid) BaseWash->AqLayer2 Discard Dry Dry (MgSO4) & Concentrate < 40°C OrgLayer2->Dry

Figure 1: Differential Extraction Workflow for TGME. Note the use of Citric Acid to prevent hydrolysis.

Module 3: Chromatographic Challenges

When extraction isn't enough.

Q: My product co-elutes with impurities on silica. What solvent system should I use?

A: TGME is moderately polar due to the amide bond but has significant lipophilic character from the tiglyl and methyl groups.[2]

  • Standard System: Hexanes:Ethyl Acetate.[1][2][3]

  • Starting Gradient: 0%

    
     40% EtOAc in Hexanes.[1][2][3]
    
  • The "Tailing" Problem: If peaks are tailing, it indicates residual free acids (Tiglic acid or hydrolyzed product) interacting with silanols on the silica.[2]

    • Solution: Add 0.1% Triethylamine (TEA) to your eluent to neutralize silica acidity.[1][2][3]

Q: How do I detect the product? It has weak UV absorbance.

A: The conjugated double bond in the tiglyl group (


) provides UV activity, but it can be subtle compared to aromatics.[2]
  • Primary Detection: UV at 210 nm (amide/ester) and 254 nm (conjugated system).[1][2][3]

  • Stain Visualization:

    • KMnO₄ Stain: Excellent.[1][2][3] The double bond will stain bright yellow/brown on a purple background.[2]

    • Ninhydrin: Negative (The amine is capped).[1][2][3] If you see a spot with Ninhydrin, you have unreacted Glycine Methyl Ester.[2]

Data Table 1: Physicochemical Properties for Purification
PropertyValueImplication for Purification
Molecular Weight 171.19 g/mol Low MW; requires careful evaporation (risk of sublimation/loss).[1][2][3]
Tiglic Acid pKa 4.96Remove via NaHCO₃ wash (pH ~8.3).[1][2][3]
Glycine Methyl Ester pKa ~7.6 (conjugate acid)Remove via Citric Acid wash (pH ~3-4).[1][2][3]
Solubility High: DCM, EtOAc, MeOHLow: Water, HexanesExtract with EtOAc; Recrystallize from Hexanes/EtOAc if solid.[2]
Boiling Point High (>200°C est.)[1][2][3]Non-volatile, but do not heat >40°C to prevent polymerization.[2]

Module 4: Stability & Storage (Post-Purification)

The "Hidden" Failure Mode.[1][2][3]

Q: My pure product turned into an insoluble solid after a week in the fridge. What happened?

A: You likely encountered Diketopiperazine (DKP) formation .[1][2][3]

  • Mechanism: Two molecules of glycine methyl ester (or TGME if the amide bond is unstable) can cyclize, releasing methanol.[2] This is thermodynamically favorable.[2][3]

  • Prevention:

    • Remove Methanol: Ensure all methanol (if used in transfer) is removed.[1][2][3] Methanol promotes transesterification.[2][3][4]

    • Temperature: Store at -20°C .

    • Form: Store as a solid, not in solution. If it is an oil, keep it under inert gas (Argon) to prevent moisture ingress, which catalyzes hydrolysis.[2]

Q: How do I check for isomerization (Tiglyl vs. Angelyl)?

A: Use 1H NMR .

  • Tiglyl (Trans/E): The alkene proton typically appears further downfield (~6.8 ppm) due to the anisotropy of the carbonyl group being on the opposite side.

  • Angelyl (Cis/Z): The alkene proton is shielded differently.[1][2][3]

  • Note: If you used pure Tiglic acid/chloride, isomerization is rare unless you used excessive heat (>50°C) or strong UV light exposure during workup.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367753, N-Tiglylglycine methyl ester. Retrieved February 26, 2026 from [Link][1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125468, Tiglic acid (pKa and Physical Properties). Retrieved February 26, 2026 from [Link][1][2]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2][5] Molecules, 13(5), 1111–1119.[1][2][5] (Protocol for Glycine Methyl Ester synthesis). Retrieved from [Link][1][2][3]

  • Organic Syntheses. General Procedures for Peptide Coupling and Workup. (Standard reference for amide bond formation and citric acid washes). Retrieved from [Link][1][2][3]

Sources

Technical Support Center: LC-MS/MS Analysis of Tiglyl Glycine Methyl Ester (TGME)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Matrix Effect Mitigation & Troubleshooting

Welcome to the Advanced LC-MS/MS Support Portal

User: Research Scientist / Bioanalytical Lead Subject: Tiglyl Glycine Methyl Ester (TGME)

You are likely analyzing TGME either as a specific synthetic intermediate or, more commonly, as a derivatized metabolite (via acidic methanol) to enhance retention and sensitivity compared to its free acid form (Tiglylglycine).

While derivatization solves retention issues, it introduces a new set of challenges regarding Matrix Effects (ME) . The methyl ester is more hydrophobic, pushing it into regions where phospholipids elute, and it is chemically liable to hydrolysis.

This guide moves beyond basic definitions. We will implement a rigorous, self-validating workflow to diagnose, quantify, and eliminate matrix effects.

Module 1: Diagnosis – Visualizing the "Invisible"

Q: How do I definitively prove that signal loss is due to matrix effects and not injection error?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to spatially map where suppression occurs in your chromatogram relative to your analyte.

The Protocol:

  • Setup: Bypass the column with a syringe pump containing a steady flow of TGME standard (100 ng/mL).

  • Connection: Use a T-piece to mix the syringe flow with the LC effluent (mobile phase) after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted urine or plasma with no analyte).

  • Observation: Monitor the baseline. A flat baseline = no effect. A negative dip = Ion Suppression. A positive hump = Ion Enhancement.

Visualizing the Setup:

PCI_Setup cluster_legend Logic LC_Pump LC Pump (Mobile Phase Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece Mixer Column->Tee  Eluent Syringe Syringe Pump (TGME Standard) Syringe->Tee  Constant Flow MS MS/MS Source (ESI+) Tee->MS  Combined Flow Desc If baseline dips at TGME retention time, Matrix Effect is CONFIRMED.

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for qualitative assessment of matrix zones.

Module 2: Quantification – The Matuszewski Method

Q: My internal standard response varies. How do I calculate the exact Matrix Factor?

A: You must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . These are often confused. Use the "Three Set" approach defined by Matuszewski et al.[1][2]

Experimental Design: Prepare three sets of samples at the same concentration (e.g., Low QC and High QC).

Set IDDescriptionCompositionRepresents
Set A Neat Standard Analyte in Mobile Phase (No Matrix)Ideal Instrument Response
Set B Post-Extraction Spike Blank Matrix Extracted

Spiked with Analyte
Matrix Effect (Ionization only)
Set C Pre-Extraction Spike Matrix Spiked with Analyte

Extracted
Total Process Efficiency (Recovery + ME)

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Interpretation:

      
       = Suppression; 
      
      
      
      = Enhancement.[3][4]
  • Extraction Recovery (RE):

    
    
    
    • Note: Low recovery is not a matrix effect, but it hurts sensitivity.

  • IS-Normalized Matrix Factor:

    
    
    
    • Goal: This should be as close to 1.0 as possible.[4] If it is 1.0, your IS is perfectly compensating for the matrix effect.

Module 3: Troubleshooting & Elimination

Q: I have confirmed severe suppression (MF = 0.4). How do I fix it?

A: Address the three pillars of interference: Chromatography , Sample Prep , and Chemistry .

1. Chromatographic Resolution (The "Void" Trap)

TGME is a small molecule. Even as a methyl ester, it may elute early if the organic ramp is too steep.

  • The Problem: The "Void Volume" (dead time) contains unretained salts and polar urea. If TGME elutes here (

    
    ), suppression is unavoidable.
    
  • The Fix:

    • Use a column with better polar retention (e.g., C18 with polar embedding or Phenyl-Hexyl).

    • Start the gradient at 5% Organic and hold for 1 minute to flush salts before eluting the TGME.

2. Sample Preparation (The Phospholipid Issue)

If analyzing plasma, Protein Precipitation (PPT) is insufficient. It removes proteins but leaves phospholipids, which cause massive suppression and build up on the column.

  • The Fix: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

  • Why SLE? TGME is hydrophobic (methyl ester). It extracts well into Ethyl Acetate or MTBE, leaving polar salts and phospholipids in the aqueous phase on the SLE diatomaceous earth.

3. Chemical Instability (The "False" Matrix Effect)

Critical Warning: Methyl esters are susceptible to hydrolysis.[5]

  • Scenario: You observe low signal in Set B (Post-spike) compared to Set A. Is it suppression?

  • Check: Is your reconstitution solvent or mobile phase basic (pH > 7)? Or highly acidic (pH < 2) for long periods?

  • Mechanism:

    
    .
    
  • Result: You are losing TGME to Tiglylglycine (acid). The mass spec looks for the Ester (parent), sees nothing, and you assume "Ion Suppression."

  • Validation: Inject Set A immediately, then wait 4 hours and reinject. If area drops, you have a stability issue, not a matrix effect.

Module 4: Decision Logic Tree

Use this flowchart to navigate your troubleshooting process.

Troubleshooting_Logic Start Start: Low Sensitivity / Variable IS Response PCI Step 1: Perform Post-Column Infusion Start->PCI Result_PCI Dip in Baseline at TGME Retention Time? PCI->Result_PCI No_Dip No Dip Observed Result_PCI->No_Dip No Yes_Dip Yes, Dip Observed Result_PCI->Yes_Dip Yes Check_Stability Check Chemical Stability (Hydrolysis of Ester) No_Dip->Check_Stability Calc_MF Step 2: Calculate Matrix Factor (Set B / Set A) Yes_Dip->Calc_MF Eval_MF Is MF < 0.8? Calc_MF->Eval_MF Suppression Matrix Suppression Confirmed Eval_MF->Suppression Yes Action_Chrom Action: Modify Gradient (Move peak away from void) Suppression->Action_Chrom Action_Prep Action: Change Prep (PPT -> SLE/SPE) Suppression->Action_Prep Action_IS Action: Switch to Deuterated IS (d3-TGME) Suppression->Action_IS

Figure 2: Troubleshooting logic flow for distinguishing Matrix Effects from Stability issues.

Module 5: The Golden Rule (Internal Standards)

Q: Can I use an analog Internal Standard?

A: No. For Tiglyl Glycine Methyl Ester, you must use a Stable Isotope Labeled (SIL) Internal Standard , such as Tiglyl Glycine-d3 Methyl Ester .

  • Why? Matrix effects are often transient and sharp. An analog (e.g., Hexanoylglycine) may elute 0.5 minutes later. If the suppression zone is at 2.1 min and the analog elutes at 2.6 min, the analog will not experience the suppression.

  • Result: Your calculated ratio (Analyte/IS) will be artificially low, failing the assay.

  • The SIL Advantage: The Deuterated IS co-elutes perfectly with the TGME. If TGME is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][6]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Tiglyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Tiglyl Glycine Methyl Ester. This center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring the integrity and accuracy of your analytical results. Good peak shape is paramount for accurate quantification and resolution; deviations like tailing, fronting, or splitting indicate underlying problems in the method or system. This guide provides a logical, cause-and-effect approach to troubleshooting, moving from the most common issues to more complex diagnoses.

Part 1: Initial Diagnosis - What Does Your Peak Look Like?

The morphology of a chromatographic peak is the most powerful initial diagnostic tool. Identify your issue from the questions below to begin troubleshooting.

Q1: My peak is tailing. What are the likely causes and how do I fix it?

Peak tailing, where the latter half of the peak is elongated, is the most frequent peak shape problem.[1][2] It negatively impacts integration accuracy and can obscure smaller, co-eluting impurities.[3][4]

A: Tailing is primarily caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.

  • Primary Cause: Secondary Silanol Interactions

    • The "Why": Standard reversed-phase columns are built on a silica backbone, which has residual acidic silanol groups (Si-OH). While Tiglyl Glycine Methyl Ester is not a strong base, its amide group can still engage in hydrogen bonding or dipole-dipole interactions with ionized silanols (SiO-).[3][5] This secondary retention mechanism slows down a fraction of the analyte molecules, causing them to elute later and create a "tail."

    • The Fix:

      • Modify Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Prepare your aqueous mobile phase with an acid (e.g., 0.1% formic acid or phosphoric acid) to lower the pH to ≤ 3.[3] This protonates the silanols, neutralizing their charge and minimizing the secondary interaction.

      • Use a Modern, End-Capped Column: Columns marketed as "high-purity" or "Type B" silica have a much lower concentration of acidic silanols and are extensively end-capped (reacting the silanols with a silylating agent) to shield them. If you are using an older Type A silica column, switching to a modern equivalent can dramatically improve peak shape for polar or basic compounds.[3]

      • Add a Competing Base (Use with Caution): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to engage with the active silanols, effectively masking them from the analyte.[3] However, this approach can shorten column lifetime and is often not compatible with mass spectrometry.

  • Secondary Cause: Column Contamination or Deterioration

    • The "Why": Accumulation of strongly retained sample matrix components or precipitated buffer salts at the head of the column can create new active sites that cause tailing.[6][7]

    • The Fix:

      • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to catch contaminants.[5][8]

      • Implement a Column Washing Procedure: After a batch of samples, flush the column with a strong, compatible organic solvent (like 100% acetonitrile or isopropanol) to remove adsorbed material.[9]

      • Check for a Blocked Frit: If tailing appears suddenly for all peaks, the inlet frit of the column may be partially blocked. Try back-flushing the column (if the manufacturer permits) to dislodge particulates.[10]

The following diagram illustrates the decision-making process for troubleshooting peak tailing.

G start Observe Peak Tailing check_all Are all peaks tailing? start->check_all single_peak Likely a chemical interaction with your analyte. check_all->single_peak No all_peaks Likely a physical or system-wide problem. check_all->all_peaks Yes lower_ph Lower mobile phase pH to < 3 with 0.1% Formic Acid. single_peak->lower_ph check_column_type Are you using a modern, end-capped column? lower_ph->check_column_type upgrade_column Switch to a high-purity Type-B silica column. check_column_type->upgrade_column No check_guard Remove guard column. Does tailing improve? all_peaks->check_guard replace_guard Replace guard column. check_guard->replace_guard Yes flush_column Perform column wash with strong solvent. check_guard->flush_column No replace_column Consider column replacement. flush_column->replace_column

Caption: Troubleshooting workflow for peak tailing.
Q2: My peak is fronting (a "shark fin"). Why is this happening?

Peak fronting is less common than tailing but is a clear indicator of specific problems, most often related to overloading the column.[1][11]

A: Fronting is almost always caused by column overload or a significant mismatch between the sample solvent and the mobile phase. [5][11]

  • Primary Cause: Column Overload

    • The "Why": The stationary phase has a finite number of sites available for interaction. When you inject too much analyte (either too high a concentration or too large a volume), all the sites become saturated. The excess analyte molecules have nowhere to bind, so they travel through the column at the speed of the mobile phase without being retained, eluting earlier than the retained molecules.[11] This creates the characteristic sharp rise and sloping front of the peak.

    • The Fix: This is straightforward to diagnose and fix. See Protocol 2: Diagnosing Column Overload below. The solution is to either dilute your sample or reduce the injection volume.[11]

  • Secondary Cause: Sample Solvent Incompatibility

    • The "Why": If your sample is dissolved in a solvent that is much stronger (e.g., more organic content in reversed-phase) than your mobile phase, it acts as a temporary, powerful mobile phase itself.[12][13] When the plug of strong sample solvent enters the column, it carries the analyte molecules with it rapidly, preventing them from interacting properly with the stationary phase at the column head. This leads to a distorted, fronting peak.[13][14][15]

    • The Fix: Always aim to prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.[12][16] The sample diluent should be weaker than or equal in elution strength to the mobile phase.[12]

Q3: My peak is split or has a shoulder. What should I investigate?

Split peaks suggest that your sample band is being distorted before or at the very beginning of the separation process, or that two compounds are co-eluting.[10][17]

A: The cause depends on whether all peaks are split or just the analyte of interest.

  • If ALL peaks are split: The problem is almost certainly a physical issue at the head of the column.

    • The "Why": A partial blockage in the column's inlet frit or a void/channel that has formed in the stationary phase packing creates two different flow paths for the sample.[8][17][18] One path is faster than the other, resulting in the sample band splitting before the separation begins.

    • The Fix:

      • Check Connections: Ensure all fittings between the injector and the column are secure and that the correct ferrules are being used to avoid dead volume.[19]

      • Replace the Frit: If possible, replace the inlet frit on the column.

      • Reverse and Flush: If permitted by the manufacturer, reverse the column and flush it with a strong solvent to try and dislodge any particulate matter from the frit.[10]

      • Replace the Column: If a void has formed in the packed bed, the column is irreversibly damaged and must be replaced.[20]

  • If ONLY your analyte peak is split: The issue is likely chemical or method-related.

    • The "Why":

      • Severe Sample Solvent Mismatch: As described for fronting, injecting in a solvent much stronger than the mobile phase can cause peak splitting, particularly for early-eluting peaks.[5][7] The sample band gets distorted as it mixes with the mobile phase on the column.

      • Co-eluting Impurity: The "split" may actually be two separate, unresolved compounds.

    • The Fix:

      • Match Sample Solvent: Prepare your sample in the mobile phase.

      • Confirm Co-elution: Inject a smaller volume of your sample. If the split resolves into two distinct, smaller peaks, you have a co-eluting impurity.[10][21] You will then need to optimize the method's selectivity (e.g., change mobile phase composition or column type) to separate the two components.

Q4: My peak is broad but symmetrical. How can I sharpen it?

Symmetrically broad peaks indicate a loss of efficiency, where the analyte band spreads out more than it should as it travels through the system.[1][8]

A: Broadening is typically caused by extra-column volume (dead volume) or on-column issues.

  • Primary Cause: Extra-Column Volume

    • The "Why": Any space in the flow path outside of the column itself (e.g., in long or wide-bore tubing, loose fittings, or the detector flow cell) contributes to "dead volume."[6] In these spaces, the compact sample band can diffuse and broaden before it even reaches the detector.

    • The Fix:

      • Minimize Tubing: Use the shortest possible length of narrow internal diameter (I.D.) tubing to connect the injector, column, and detector.

      • Check Fittings: Ensure all fittings are properly seated and tightened to eliminate any small voids.

  • Secondary Cause: On-Column Effects

    • The "Why":

      • Column Contamination: A contaminated column can lead to slower mass transfer, causing peaks to broaden.[9]

      • Low Flow Rate: While it may seem counterintuitive, a flow rate that is too far below the column's optimal linear velocity can increase band broadening due to longitudinal diffusion.

      • Temperature Mismatch: If the column is heated but the mobile phase entering it is at ambient temperature, a temperature gradient can form across the column, leading to broadening.[8]

    • The Fix:

      • Wash the Column: Implement a regular column cleaning protocol.

      • Optimize Flow Rate: Review the column manufacturer's guidelines for the optimal flow rate.

      • Pre-heat the Mobile Phase: Ensure you have sufficient tubing inside the column oven before the column inlet to allow the mobile phase to equilibrate to the column temperature.[8]

Part 2: Foundational Knowledge

FAQ: Understanding Tiglyl Glycine Methyl Ester - How do its properties affect my HPLC method?

Tiglyl Glycine Methyl Ester (C8H13NO3, MW ≈ 171.19 g/mol ) is a moderately polar N-acyl amino acid ester.[22][23] For reversed-phase HPLC, this means it will likely require a mobile phase with a relatively high aqueous content for sufficient retention. Its amide group, while not strongly basic, is the primary site for potential unwanted interactions with column silanols, making mobile phase pH and column choice key variables to control for good peak shape.

FAQ: The Critical Role of the Sample Solvent

The sample solvent is effectively the first mobile phase your analyte encounters. If its elution strength is significantly higher than the mobile phase, it will disrupt the equilibrium at the column inlet, leading to poor peak shape.[12][14] This "solvent effect" is one of the most common and easily correctable causes of fronting and split peaks.[13]

Rule of Thumb: Dissolve your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase conditions.

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol helps determine if secondary silanol interactions are the cause of peak tailing.

  • Baseline Injection: Inject your standard solution using your current (problematic) method and record the chromatogram, noting the peak asymmetry factor.

  • Prepare Acidified Mobile Phase: Prepare a fresh aqueous portion of your mobile phase containing 0.1% formic acid. Ensure it is fully degassed.

  • Equilibrate System: Flush the system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated at the new pH.

  • Test Injection: Inject the same standard solution.

  • Analyze Results: Compare the peak shape to the baseline injection. A significant reduction in tailing and an asymmetry factor closer to 1.0 indicates that silanol interactions were the primary cause.

Protocol 2: Diagnosing Column Overload (Dilution Series)

This protocol definitively identifies mass or volume overload as the cause of peak fronting or tailing.

  • Prepare Stock Solution: Create a stock solution of your sample at the highest concentration you typically analyze.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution, such as 1:2, 1:5, 1:10, and 1:50. Use the mobile phase as your diluent.

  • Inject and Observe: Inject a constant volume of each solution, starting with the most dilute and moving to the most concentrated.

  • Analyze Results: Observe the trend in peak shape. If the peak is symmetrical at low concentrations and becomes progressively fronting or tailing as concentration increases, the problem is column overload.[5][11] The solution is to operate within the linear range of the column by diluting your samples.

The following diagram provides a comprehensive, top-down troubleshooting strategy.

HPLC_Troubleshooting start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting broadening Symmetrical Broadening start->broadening tailing_q1 Only Analyte Tailing? tailing->tailing_q1 fronting_q1 Run Dilution Series (Protocol 2) fronting->fronting_q1 splitting_q1 Only Analyte Splitting? splitting->splitting_q1 broadening_q1 Check System Plumbing: 1. Minimize tubing length/ID 2. Check all fittings broadening->broadening_q1 tailing_a1_yes Modify Chemistry: 1. Lower Mobile Phase pH 2. Use End-capped Column tailing_q1->tailing_a1_yes Yes tailing_a1_no System Problem: 1. Check/Replace Guard Column 2. Wash Analytical Column tailing_q1->tailing_a1_no No (All Peaks) fronting_q2 Did Shape Improve? fronting_q1->fronting_q2 fronting_a1_yes Cause: Column Overload Fix: Dilute Sample or Reduce Injection Volume fronting_q2->fronting_a1_yes Yes fronting_a1_no Check Sample Solvent: Is it stronger than Mobile Phase? fronting_q2->fronting_a1_no No fronting_a2_yes Cause: Solvent Effect Fix: Re-dissolve sample in Mobile Phase fronting_a1_no->fronting_a2_yes Yes splitting_a1_yes Chemical Problem: 1. Check Sample Solvent 2. Check for Co-elution splitting_q1->splitting_a1_yes Yes splitting_a1_no Physical Problem: 1. Check for Column Void 2. Check for Blocked Frit splitting_q1->splitting_a1_no No (All Peaks) broadening_q2 Still Broad? broadening_q1->broadening_q2 broadening_a2_no Cause: Dead Volume Fix: Optimize Plumbing broadening_q2->broadening_a2_no No broadening_a2_yes Check On-Column Effects: 1. Column Contamination 2. Temperature Gradients broadening_q2->broadening_a2_yes Yes

Caption: General troubleshooting workflow for HPLC peak shape issues.

Part 4: Data Summary

Peak ProblemMost Common Cause(s)Recommended First Action(s)
Tailing Secondary interactions with column silanols; Column contamination.Lower mobile phase pH to < 3 with 0.1% formic acid.[3]
Fronting Column overload (concentration or volume).[11][15]Perform a sample dilution series to confirm; then dilute sample.
Splitting Blocked inlet frit or column void (if all peaks); Sample solvent mismatch (if one peak).[7][17]Check if all peaks are split. If so, inspect/flush column. If not, match sample solvent to mobile phase.
Broadening Extra-column (dead) volume in tubing/fittings.[6][9]Minimize tubing length and internal diameter; check all connections.

References

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Ibis Scientific, LLC. Why Temperature Is Important in Liquid Chromatography. [Link]

  • Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Chromaccdemy. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • Chromasir. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]

  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]

  • PubMed. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Oxford Academic | Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Medikamenter Quality Services. Causes of Failures in HPLC Chromatography. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Separation Science. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. [Link]

  • Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Separation Science. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • PubChem. N-Tiglylglycine methyl ester. [Link]

  • ResearchGate. HPLC separation of acidic amino acid esters (A) Asp and (B) Glu.... [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Chromatography Today. What is Peak Splitting?. [Link]

  • Waters Corporation. What are common causes of peak splitting when running an LC column?. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Pharmaffiliates. CAS No : 55649-53-1| Chemical Name : Tiglyl Glycine Methyl Ester. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • ResearchGate. Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids?. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

Sources

Resolving co-eluting peaks in the chromatographic analysis of Tiglyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tiglyl Glycine Methyl Ester (TGME) Analysis

Executive Summary

Tiglyl Glycine Methyl Ester (TGME) is the derivatized form of N-Tiglylglycine , a critical biomarker for


-ketothiolase deficiency and disorders of isoleucine catabolism. Accurate analysis is frequently compromised by the co-elution of its geometric isomer, Angelyl Glycine Methyl Ester , and matrix interferences in complex biological fluids (urine/plasma).

This guide addresses the thermodynamic and kinetic challenges of separating these cis (Angelyl) and trans (Tiglyl) isomers and provides validated troubleshooting protocols for GC-MS analysis.

Module 1: The Core Challenge – Isomeric Resolution

Q: I see a shoulder on the front of my TGME peak. Is this a column overload or a co-elution?

A: This is the classic signature of Angelyl Glycine Methyl Ester co-elution. Tiglyl glycine possesses a trans-configuration (E-isomer) at the C=C double bond, while Angelyl glycine is the cis-configuration (Z-isomer).

  • Mechanism: On standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane), separation is driven primarily by boiling point.

    • Angelic Acid (cis): BP ~185°C

      
       Elutes Earlier .
      
    • Tiglic Acid (trans): BP ~198°C

      
       Elutes Later .
      
  • Diagnosis: If the "shoulder" appears on the leading edge of the main peak, it is likely the Angelyl isomer. If it appears on the tailing edge, it is likely column activity or overload.

Corrective Action:

  • Switch to a Polar Stationary Phase: The dipole moment difference between cis and trans esters is magnified on polar phases (e.g., Polyethylene Glycol/WAX).

  • Optimize Temperature Ramp: Flatten the gradient at the elution temperature to increase peak capacity.

Module 2: Troubleshooting Guide (Q&A)

Issue: Baseline Noise & Matrix Interference

Q: My blank is clean, but urine samples show a massive co-eluting peak at the TGME retention time. How do I remove it?

A: Biological matrices are rich in organic acids (e.g., hippuric acid, benzoic acid) that can overwhelm the TGME signal. If you cannot improve physical separation, you must use Mass Spectral Deconvolution .

Protocol: Switch from Full Scan to Selected Ion Monitoring (SIM) .

  • Target Ion (Quantifier): m/z 83 (The tiglyl moiety base peak,

    
    ).
    
  • Qualifier Ions: m/z 55 and m/z 82 .[1]

  • Logic: Most matrix interferences will not share this specific ion ratio (83:55:82). If the ratio of 83/55 in your sample differs by >20% from your standard, the peak is impure.

Issue: Derivatization Artifacts

Q: I am using Diazomethane for methylation, but I see multiple peaks for TGME.

A: Diazomethane is highly reactive and can produce artifacts if the sample contains residual moisture or if the reaction time is too long (leading to polymethylation of the amide nitrogen).

Recommendation: Switch to a milder, more controlled methylation reagent if artifacts persist, or strictly control the reaction time.

  • Alternative: Methanolic HCl (3N) at 80°C for 30 mins. This is robust for acylglycines and reduces N-methylation side products.

Module 3: Validated Experimental Protocols

The following protocols are designed to resolve the cis/trans pair.

Method A: High-Resolution GC-MS (Preferred)
ParameterSetting / Value
Column DB-Wax UI (or equivalent PEG phase); 30m

0.25mm

0.25

m
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 250°C
Oven Program 1. Hold 60°C (1 min) 2. Ramp 10°C/min to 150°C 3. Ramp 2°C/min to 180°C (Critical Resolution Step) 4. Ramp 30°C/min to 240°C (Bake out)
Transfer Line 250°C
Source Temp 230°C
Ionization EI (70 eV)
Scan Mode SIM (m/z 83, 55, 82)
Method B: Standard Non-Polar (Rapid Screening)
ParameterSetting / Value
Column DB-5MS (5% Phenyl); 30m

0.25mm

0.25

m
Oven Program 70°C (1 min)

20°C/min to 300°C
Note Angelyl- and Tiglyl- isomers will likely co-elute or show only partial separation (shoulder). Use only for clean standards or when SIM is used for specificity.

Module 4: Logical Visualization

Diagram 1: Co-Elution Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing and resolving peak overlap in TGME analysis.

CoElutionTroubleshooting Start Problem: Co-Eluting Peak Detected CheckBlank Step 1: Check Solvent Blank Start->CheckBlank BlankDirty Blank has Peak CheckBlank->BlankDirty Yes BlankClean Blank is Clean CheckBlank->BlankClean No SystemContam System Contamination (Septum bleed, Liner) BlankDirty->SystemContam CheckPeakShape Step 2: Analyze Peak Shape BlankClean->CheckPeakShape FrontShoulder Shoulder on Front (Leading Edge) CheckPeakShape->FrontShoulder TailShoulder Shoulder on Tail (Tailing Edge) CheckPeakShape->TailShoulder IsomerIssue Isomer Co-elution (Angelyl Glycine) FrontShoulder->IsomerIssue ColumnIssue Active Sites/Overload TailShoulder->ColumnIssue ActionIsomer Action: Switch to WAX Column or Slow Ramp Rate IsomerIssue->ActionIsomer ActionMatrix Action: Use SIM Mode (m/z 83, 55) IsomerIssue->ActionMatrix If resolution fails

Diagram 2: Sample Preparation Workflow (Urine)

Caption: Optimized extraction and derivatization pathway to minimize artifacts.

SamplePrep Sample Urine Sample (1 mL) IS Add Internal Std (Tiglyl Glycine-13C2) Sample->IS Acidify Acidify (pH < 2) HCl or H2SO4 IS->Acidify Extract Ethyl Acetate Extraction (x2) Acidify->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Methylation (MeOH/HCl, 80C, 30min) Dry->Deriv Inject GC-MS Injection Deriv->Inject

References

  • Bennett, M.J., et al. (1994).[2] "Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS." Clinical Chemistry.

  • NIST Mass Spectrometry Data Center. (2025).[1] "N-Tiglylglycine methyl ester Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Ramsay, J., et al. (1987). "The identification of tiglylglycine in the urine of a child with beta-ketothiolase deficiency." Clinica Chimica Acta.

  • Axion Labs. (2025).[3] "Co-Elution: The Achilles' Heel of Chromatography." Chromatography Troubleshooting.

Sources

Minimizing ion suppression for Tiglyl Glycine Methyl Ester in complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals analyzing Tiglyl Glycine Methyl Ester (TGME) in complex biological samples. The primary focus is on diagnosing, troubleshooting, and minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) workflows to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression and why is it a critical issue for an analyte like TGME?

A: Ion suppression is a matrix effect that causes a reduction in the signal intensity of a target analyte, such as TGME, during the ionization process in a mass spectrometer.[1][2] It occurs when co-eluting components from the biological matrix (e.g., salts, phospholipids, endogenous metabolites) interfere with the ionization efficiency of the analyte.[3][4] These interfering molecules can compete for charge, alter the physical properties of the electrospray droplets (like surface tension), or prevent the analyte from efficiently transitioning into the gas phase.[5][6][7] For TGME, which may be present at low concentrations, this suppression can lead to poor sensitivity, inaccurate quantification, and high variability in results, severely compromising the validity of the data.[2]

Q2: How can I definitively determine if ion suppression is impacting my TGME measurements?

A: The most direct method is a post-column infusion experiment.[8] This involves infusing a constant, steady flow of a pure TGME standard solution directly into the mass spectrometer's ion source while injecting a blank, extracted biological sample onto the LC column. If you observe a dip or drop in the TGME signal at specific retention times, it confirms that components eluting from the matrix at those times are causing ion suppression.[9] This allows you to map the regions of your chromatogram where ion suppression is most severe.

Q3: Are certain biological matrices or sample preparation methods more prone to causing ion suppression?

A: Yes, absolutely. Matrices rich in lipids and proteins, such as plasma, serum, and tissue homogenates, are highly susceptible to causing significant ion suppression.[10][11] Phospholipids are particularly problematic interferents.[10] Regarding sample preparation, "dilute-and-shoot" methods are the most prone to matrix effects. Protein precipitation (PPT) is fast but often leaves phospholipids and other small molecules in the supernatant, leading to significant suppression.[10][12] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are designed to provide cleaner extracts and are therefore more effective at minimizing ion suppression.[1][10]

Troubleshooting Guides & Advanced Protocols

Issue 1: Consistently Low Signal and Poor Sensitivity for TGME in Plasma Samples

This common issue is almost always attributable to insufficient removal of matrix components, particularly phospholipids, during sample preparation.

Causality Analysis: Plasma is a complex matrix containing high concentrations of proteins and phospholipids. During electrospray ionization (ESI), phospholipids, which are surface-active and readily ionize, can dominate the surface of the ESI droplets. This competition for charge and space effectively "shields" the TGME molecules, preventing their efficient ionization and leading to a suppressed signal.[4]

Step 1: Enhance Your Sample Preparation Strategy

A simple protein precipitation is often inadequate. A more selective extraction technique is required to remove the specific interferences affecting TGME.

Technique Principle of Interference Removal Pros Cons Best Suited For
Protein Precipitation (PPT) Denatures and precipitates large proteins using an organic solvent (e.g., acetonitrile).[13]Fast, simple, inexpensive, high-throughput.Non-selective. Does not effectively remove phospholipids, salts, or other small endogenous molecules.[10]Early-stage screening; high-concentration analytes.
Liquid-Liquid Extraction (LLE) Partitions TGME into an immiscible organic solvent based on its polarity and the pH of the aqueous phase, leaving polar interferences behind.[10]Can provide cleaner extracts than PPT; effective at removing salts and some phospholipids.More labor-intensive, can form emulsions, requires careful solvent selection.Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain TGME while matrix interferences are washed away. TGME is then eluted with a small volume of a strong solvent.[14][15]Provides the cleanest extracts, removes a broad range of interferences (including phospholipids), allows for analyte concentration.[16]Higher cost per sample, requires method development.Gold standard for validated bioanalysis; low-concentration analytes requiring maximum sensitivity.

Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

For a polar molecule like TGME, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can provide superior selectivity and cleanup.

  • Cartridge Conditioning: Sequentially wash a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Sample Loading: Dilute the plasma sample 1:1 with 2% formic acid in water. Load 500 µL of the diluted sample onto the conditioned cartridge. The acidic condition ensures that TGME is protonated and can engage in ionic interactions with the sorbent.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and highly polar matrix components.

  • Wash Step 2 (Non-Polar Interferences): Wash with 1 mL of 20% methanol in water to remove less polar interferences like phospholipids.

  • Elution: Elute the purified TGME with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the TGME, disrupting its ionic bond with the sorbent and allowing it to be released.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.

Step 2: Optimize Chromatographic Separation

Even with excellent sample cleanup, chromatographic separation is a powerful tool to resolve TGME from any remaining matrix components.

  • Recommendation: Given that TGME is a polar molecule, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) .[17][18] HILIC uses a polar stationary phase and a high organic mobile phase, which provides excellent retention for polar compounds that are poorly retained in traditional reversed-phase chromatography.[19][20] This can effectively separate TGME from the "void volume" where many residual salts and highly polar interferences elute, and also from late-eluting non-polar compounds like lipids.

Optimized Bioanalytical Workflow

workflow Workflow for Minimizing Ion Suppression cluster_prep 1. Sample Preparation cluster_lc 2. Chromatographic Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with SIL-Internal Standard Sample->IS_Spike SPE Solid-Phase Extraction (Mixed-Mode) IS_Spike->SPE Elute Elute, Evaporate, Reconstitute SPE->Elute HILIC HILIC Separation (Resolves TGME from Matrix Components) Elute->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Quant Accurate Quantification (Analyte/IS Ratio) MSMS->Quant

Caption: Optimized workflow from sample preparation to data analysis.

Issue 2: Poor Precision and Accuracy Across a Study Batch (High %CV)

This issue often arises when the degree of ion suppression varies from sample to sample, a common occurrence in real-world biological specimens.

Causality Analysis: The composition of biological samples is not uniform. Inter-individual differences in diet, genetics, and health status can alter the levels of endogenous metabolites, lipids, and salts. If these varying components co-elute with TGME, they will cause a variable degree of ion suppression, leading to poor precision and accuracy in the final calculated concentrations.

Step 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to correct for analytical variability.[21][22]

  • Principle: A SIL-IS is a version of the analyte (TGME) in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or D). It is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency (or suppression).[23][24] Because the mass spectrometer can differentiate between the light (analyte) and heavy (IS) forms, the ratio of their signals is used for quantification. Since both are suppressed to the same extent, the ratio remains constant and accurate.[25]

  • Protocol: Add a known, fixed concentration of the SIL-IS to every sample, calibrator, and quality control (QC) before any sample preparation steps. This ensures it accounts for variability throughout the entire workflow.

Step 2: Use Matrix-Matched Calibration Standards

  • Principle: To ensure that your calibration curve accurately reflects the behavior of the analyte in the study samples, it should be prepared in the same biological matrix.[1] This means using pooled, analyte-free plasma (or a suitable surrogate) to prepare your calibration standards and QCs. This practice ensures that the standards experience the same matrix effects as the unknown samples, leading to higher accuracy.

Mechanism of SIL-IS Correction

sil_is How a SIL-IS Corrects for Variable Ion Suppression cluster_matrix In the Ion Source cluster_signal Detected Signal Analyte TGME (Analyte) Suppression Ion Suppression (Variable Degree) Analyte->Suppression SIL_IS SIL-TGME (IS) SIL_IS->Suppression Interference Variable Matrix Interference Interference->Suppression causes Analyte_Signal Suppressed Analyte Signal Suppression->Analyte_Signal affects IS_Signal Equally Suppressed IS Signal Suppression->IS_Signal affects equally Ratio Analyte / IS Ratio (Remains Constant & Accurate) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Conceptual diagram showing how a SIL-IS corrects for matrix effects.

References

  • Title: Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry Source: PubMed Central URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing S.L URL: [Link]

  • Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Chromatography Online URL: [Link]

  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbio URL: [Link]

  • Title: Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC Source: Waters Corporation URL: [Link]

  • Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: How can I identify Ion Suppression in Biological Sample Analysis? Source: Providion Group URL: [Link]

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

  • Title: What is Solid Phase Extraction (SPE)? Source: Organomation URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: An Introduction to Solid Phase Extraction (SPE) Source: Bio-Analysis Centre URL: [Link]

  • Title: Solid-phase extraction: a principal option for peptide bioanalytical sample preparation Source: Bioanalysis Zone URL: [Link]

  • Title: Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: The rise of hydrophilic interaction chromatography in untargeted clinical metabolomics Source: Radboud University Repository URL: [Link]

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Full article: Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis Online URL: [Link]

  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

  • Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: PubMed Central URL: [Link]

  • Title: Solid-Phase Microextraction and Related Techniques in Bioanalysis Source: PubMed Central URL: [Link]

  • Title: How Solid-Phase Extraction Affects Challenges in Bioanalysis Source: American Laboratory URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing S.L URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography: An Update Source: LCGC International URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]

  • Title: Protein Precipitation Methods for Proteomics Source: Bio-Synthesis URL: [Link]

  • Title: What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? Source: ResearchGate URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC International URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL: [Link]

  • Title: Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis Source: Springer URL: [Link]

  • Title: Ion Suppression in Mass Spectrometry: Challenges and Solutions Source: SlideShare URL: [Link]

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PubMed Central URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

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Validation & Comparative

Technical Guide: Tiglyl Glycine Methyl Ester (TGME) Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tiglyl Glycine Methyl Ester (TGME) is the volatile analytical surrogate of Tiglylglycine (TG) , a pathognomonic biomarker for defects in isoleucine catabolism and mitochondrial beta-oxidation. While biologically present as the free acid or glycine conjugate, accurate quantification via Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization into its ester form.

This guide compares the detection and quantification of TGME in healthy versus disease-state models (specifically Beta-Ketothiolase Deficiency). It provides a critical evaluation of the methyl ester derivatization workflow against alternative silylation (TMS) methods and LC-MS/MS carnitine profiling.

Part 1: The Analyte in Context

Biological Origin

Tiglylglycine is formed via the conjugation of Tiglyl-CoA with glycine by the enzyme glycine N-acyltransferase. Under normal physiological conditions, Tiglyl-CoA is rapidly converted to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.

However, in disease states such as Beta-Ketothiolase Deficiency (BKD) (also known as T2 Deficiency), the downstream blockage causes upstream accumulation of Tiglyl-CoA, forcing the pathway toward glycine conjugation as a detoxification mechanism.

The "Methyl Ester" Artifact

In biological fluids (urine/plasma), the metabolite exists as Tiglylglycine .[1] The Methyl Ester (TGME) is strictly an analytical artifact created during sample preparation to render the compound volatile for GC-MS analysis.

  • In Vivo: Tiglylglycine (Non-volatile, polar).

  • In Vial (Post-Derivatization): Tiglyl Glycine Methyl Ester (Volatile, non-polar).

Biochemical Pathway Diagram

The following diagram illustrates the metabolic block leading to Tiglylglycine accumulation.

IsoleucineCatabolism Isoleucine Isoleucine TiglylCoA Tiglyl-CoA Isoleucine->TiglylCoA Catabolism MHB_CoA 2-Methyl-3-Hydroxybutyryl-CoA TiglylCoA->MHB_CoA Normal Path Tiglylglycine Tiglylglycine (Biomarker) TiglylCoA->Tiglylglycine Detoxification Shunt MAA_CoA 2-Methylacetoacetyl-CoA MHB_CoA->MAA_CoA AcetylCoA Acetyl-CoA + Propionyl-CoA MAA_CoA->AcetylCoA Blocked in BKD Enz1 Enoyl-CoA Hydratase Enz1->MHB_CoA Enz2 Beta-Ketothiolase (T2) Enz2->AcetylCoA Deficient in Disease Enz3 Glycine N-Acyltransferase Enz3->Tiglylglycine

Caption: Isoleucine catabolism pathway showing the Beta-Ketothiolase (T2) block forcing the accumulation of Tiglyl-CoA and subsequent conversion to Tiglylglycine.

Part 2: Comparative Analysis (Healthy vs. Disease)

The following data compares the detection of Tiglylglycine (measured as TGME) in healthy controls versus patients with confirmed Beta-Ketothiolase Deficiency.

Quantitative Profile
ParameterHealthy Control ModelDisease State (BKD/T2 Deficient)Critical Threshold
TGME Detectability Trace / UndetectableProminent Peak > 10 mmol/mol Creatinine
Quantification < 2-5 mmol/mol Creatinine50 - 600+ mmol/mol Creatinine Distinct elevation
Associated Markers None2-Methyl-3-hydroxybutyrate (2M3HB), 2-Methylacetoacetate (2MAA)The "Triad" of BKD
Clinical Status AsymptomaticKetoacidosis, Lethargy, Vomiting (Crisis)Correlation with crisis
Analytical Performance: Methyl Ester vs. Alternatives

Researchers must choose between Methylation (forming TGME) and Silylation (forming TMS-TG).

FeatureMethyl Ester (TGME) TMS Derivative (TMS-TG) Tiglylcarnitine (C5:1)
Method GC-MS (Acidic Methanol)GC-MS (BSTFA/MSTFA)LC-MS/MS (Flow Injection)
Stability High. Stable for weeks at 4°C.Low. Moisture sensitive; hydrolyzes in <24h.High. Stable in dried blood spots.
Specificity Excellent for organic acids.[2]Good, but derivatizes all active protons (sugars, urea).Specific to acylcarnitines.[2]
Throughput Medium (Requires extraction).[3]Medium (Requires drying).High (Newborn Screening).
Verdict Preferred for Confirmation. Best for precise quantification of urine organic acids.General Metabolomics. Good for broad untargeted profiling.Screening Only. Does not distinguish isomers easily.

Part 3: Experimental Protocol (Methylation Workflow)

This protocol describes the Acidic Methanol Derivatization method to generate Tiglyl Glycine Methyl Ester. This method is preferred over Diazomethane due to safety profiles in modern labs.

Reagents & Standards
  • Internal Standard (IS): Tropic Acid or Phenylbutyrate (1 mg/mL).

  • Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol OR 3N HCl in Methanol.

  • Extraction Solvent: Ethyl Acetate.[4]

  • Drying Agent: Anhydrous Sodium Sulfate.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 1.0 mL of urine.

    • Add 100 µL of Internal Standard (IS).

    • Adjust pH to < 2.0 using 6N HCl (Critical for extracting organic acids).

  • Liquid-Liquid Extraction (LLE):

    • Add 4.0 mL Ethyl Acetate. Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass vial.

    • Self-Validating Step: Re-extract aqueous phase to ensure >95% recovery of polar acids.

  • Evaporation:

    • Evaporate Ethyl Acetate to dryness under a stream of Nitrogen at 40°C.

  • Derivatization (Methylation):

    • Add 200 µL of BF3-Methanol (or HCl-MeOH) to the dried residue.

    • Cap tightly and incubate at 60°C for 20 minutes .

    • Mechanism:[5][6] Carboxyl groups (-COOH) are converted to Methyl Esters (-COOCH3).

  • Post-Reaction Workup:

    • Cool to room temperature.

    • Add 200 µL Hexane and 200 µL Water. Vortex.

    • The TGME will partition into the Hexane layer.

    • Transfer Hexane layer to GC vial insert.

GC-MS Workflow Diagram

GCMS_Workflow Urine Urine Sample (+ Internal Std) Acidification Acidification (pH < 2.0) Urine->Acidification Extraction LLE Extraction (Ethyl Acetate) Acidification->Extraction Protonates Acids Drying Evaporation (N2 Stream) Extraction->Drying Organic Phase Deriv Methylation (BF3-MeOH, 60°C) Drying->Deriv Residue Partition Hexane/Water Partition Deriv->Partition Forms Esters GCMS GC-MS Injection (Target: TGME) Partition->GCMS Hexane Layer

Caption: Analytical workflow for converting urinary Tiglylglycine into volatile Tiglyl Glycine Methyl Ester for GC-MS analysis.

Part 4: Data Interpretation & Troubleshooting

Identification of TGME

In a standard non-polar column (e.g., DB-5ms), TGME elutes relatively early due to its low molecular weight.

  • Target Ion (Quantification): m/z 126 (Molecular ion of methyl ester fragment).

  • Qualifier Ions: m/z 83 , m/z 55 .

  • Retention Index: Approx 1350-1400 (varies by specific temperature ramp).

Self-Validating Quality Control

To ensure the protocol is trustworthy, apply these checks:

  • Internal Standard Recovery: The IS peak area must be within 20% of the calibration average. Low recovery indicates extraction failure.

  • Derivatization Efficiency: Monitor the presence of underivatized acids (poor peak shape/tailing). If tailing occurs, the BF3 reagent may be hydrolyzed (wet).

  • Creatinine Normalization: Always report values relative to creatinine (mmol/mol creat) to account for urine dilution.

Troubleshooting Common Issues
  • Issue: Absence of TGME in positive control (Disease Model).

    • Cause: TGME is volatile. Evaporating the Hexane layer to dryness in the final step can cause loss of the analyte.

    • Fix: Inject the Hexane layer directly; do not evaporate the final solvent.

  • Issue: Split peaks.

    • Cause: Incomplete methylation or thermal degradation in the injector port.

    • Fix: Lower injector temperature to 230°C and ensure reagents are fresh.

References

  • Fukao, T., et al. (2001).[2] "Beta-ketothiolase deficiency."[2][7][8][9] Orphanet Journal of Rare Diseases.

  • Sass, J. O., et al. (2016). "Organic acid analysis: Diagnostic performance of GC-MS." Journal of Inherited Metabolic Disease.

  • Tanaka, K., et al. (1980).[10] "Gas-chromatographic method of analyzing urinary organic acids." Clinical Chemistry.

  • MetBioNet. (2024). "Best Practice Guidelines for Analysis of Organic Acids by GC-MS." Metabolic Biochemistry Network.

  • Mayo Clinic Laboratories. "Organic Acids Screen, Urine." Test Catalog.

Sources

Assessing the specificity of Tiglyl Glycine Methyl Ester as a marker for isoleucine metabolism disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tiglyl Glycine Methyl Ester (TG-ME) serves a dual role in metabolic diagnostics: it is the specific analytical derivative of Tiglylglycine (TG) generated during methylation-based GC-MS protocols, and it is a critical synthetic reference standard for validating Beta-Ketothiolase Deficiency (BKTD).

While Trimethylsilyl (TMS) derivatization is the clinical standard for broad-spectrum organic acid screening, TG-ME offers superior stability and distinct chromatographic selectivity , particularly when resolving the critical isobaric interference from 3-Methylcrotonylglycine (3-MCG). This guide evaluates the specificity of TG-ME against alternative markers and details the experimental protocols required for its validation.

Part 1: The Biological Context & Pathophysiology

To assess the specificity of TG-ME, one must first understand the upstream metabolic blockade. Tiglylglycine is an acylglycine conjugate formed when mitochondrial acetoacetyl-CoA thiolase (T2) is deficient.

The Isoleucine Catabolism Blockade

In Beta-Ketothiolase Deficiency (BKTD), the conversion of 2-methylacetoacetyl-CoA to propionyl-CoA and acetyl-CoA is halted. The accumulated precursors back-flow, leading to the formation of Tiglyl-CoA, which is then conjugated with glycine by glycine N-acyltransferase to form Tiglylglycine.

IsoleucinePath Isoleucine Isoleucine TiglylCoA Tiglyl-CoA Isoleucine->TiglylCoA Catabolism TwoMeAceto 2-Methylacetoacetyl-CoA TiglylCoA->TwoMeAceto Hydratase/Dehydrogenase Tiglylglycine Tiglylglycine TiglylCoA->Tiglylglycine Glycine N-Acyltransferase (Detoxification) AcetylCoA Acetyl-CoA + Propionyl-CoA TwoMeAceto->AcetylCoA Acetoacetyl-CoA Thiolase (T2) [BLOCK IN BKTD] TiglylGlycine Tiglylglycine (Biological Marker) TGME Tiglyl Glycine Methyl Ester (Analytical Analyte) Tiglylglycine->TGME Lab: Methylation (Derivatization)

Figure 1: The metabolic diversion in Beta-Ketothiolase Deficiency leading to Tiglylglycine accumulation and its subsequent laboratory conversion to TG-ME.

Part 2: Analytical Specificity & The Isomer Challenge

The primary challenge in diagnosing BKTD is distinguishing Tiglylglycine (from Isoleucine) from its structural isomer, 3-Methylcrotonylglycine (from Leucine, indicative of 3-MCC deficiency).

Both compounds share the same molecular formula (


) and nominal mass. In low-resolution MS, they are indistinguishable without chromatographic separation.
Comparative Analysis: TG-ME vs. Alternatives
FeatureTiglyl Glycine Methyl Ester (TG-ME) Tiglyl Glycine-TMS (TG-TMS) Tiglylcarnitine (C5:1)
Methodology GC-MS (Methylation)GC-MS (Silylation)LC-MS/MS (Flow Injection)
Derivatization Diazomethane or MeOH/H2SO4MSTFA / BSTFAButylation (typically)
Kovats Index (RI) ~1380 - 1430 ~1530 - 1550 N/A (LC retention)
Stability High (Stable for weeks)Moderate (Moisture sensitive)High
Isomer Resolution Excellent: Elutes significantly earlier than 3-MCG methyl ester.Challenging: Elutes very close to 3-MCG-TMS (often <0.1 min diff).Poor: Often isobaric with other C5 acylcarnitines without column separation.
Clinical Utility Specific confirmation; Research profiling.General organic acid screening.Newborn screening (Blood spot).
The Specificity Advantage of Methylation

When using TMS derivatization, Tiglylglycine and 3-Methylcrotonylglycine have overlapping retention windows on standard 5% phenyl columns (e.g., DB-5ms).

By converting to the Methyl Ester (TG-ME) , the polarity shift results in a distinct retention time (RT) shift. TG-ME is less bulky than the di-TMS derivative, eluting earlier and often with sharper peak shapes, allowing for unambiguous integration.

Part 3: Experimental Protocols for Validation

To validate TG-ME as a marker in your workflow, use the following protocols. These assume the use of a synthetic Tiglyl Glycine Methyl Ester standard for retention time mapping.

Protocol A: Synthesis of TG-ME (In-situ Derivatization)

Use this protocol to generate the analyte from patient urine or biological standards.

  • Extraction:

    • Acidify 1 mL urine to pH 1-2 with 5M HCl.

    • Extract twice with 4 mL Ethyl Acetate.

    • Combine organic phases and dry under nitrogen.[1]

  • Derivatization (Methylation):

    • Reagent: 14% Boron trifluoride (

      
      ) in methanol (or Diazomethane if safety permits).
      
    • Add 200 µL reagent to dried residue.[2]

    • Incubate at 60°C for 20 minutes (capped tightly).

    • Note: Methylation is more specific for carboxyl groups than silylation, leaving hydroxyls underivatized unless specific steps are taken.

  • Cleanup:

    • Add 200 µL water and 200 µL Hexane (or Chloroform).

    • Vortex and centrifuge.

    • Inject the organic layer (Hexane).

Protocol B: GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[3]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Temp Program:

    • Initial: 70°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • MS Detection: Electron Impact (EI) 70eV.[1][4] Scan range 50-550 m/z.[5]

Data Interpretation: The TG-ME Spectrum

Unlike the TMS derivative (which shows prominent M-15 and m/z 73 peaks), the TG-ME mass spectrum is characterized by:

  • Molecular Ion (

    
    ):  m/z 171 (distinct, though often low abundance).
    
  • Base Peak: Typically m/z 112 (loss of carboxymethyl group) or m/z 83 (tiglyl moiety).

  • Differentiation: Compare against 3-Methylcrotonylglycine Methyl Ester, which yields similar fragments but distinct ratios and a later retention time.

DecisionMatrix Sample Urine Sample (Suspected BKTD) Deriv Derivatization Method? Sample->Deriv TMS Silylation (TMS) (Standard Screening) Deriv->TMS General Profiling Methyl Methylation (Targeted TG-ME) Deriv->Methyl Specific Confirmation ResultTMS Result: TG-TMS Risk: Co-elution with 3-MCG TMS->ResultTMS ResultME Result: TG-ME Benefit: High Resolution Methyl->ResultME Validation Confirm with TG-ME Standard ResultME->Validation

Figure 2: Analytical decision matrix selecting Methylation (TG-ME) for high-specificity confirmation.

Part 4: Diagnostic Interpretation[6]

When TG-ME is positively identified, it must be interpreted within the broader metabolic profile.

  • Beta-Ketothiolase Deficiency (BKTD):

    • Primary Marker: High Tiglylglycine (as TG-ME).

    • Secondary Markers: 2-Methyl-3-hydroxybutyrate (2M3HB) and 2-Methylacetoacetate.[5]

    • Note: 2M3HB is unstable; TG is the most robust urinary marker.

  • Propionic Acidemia (PA):

    • TG-ME is elevated but secondary to Methylcitrate and 3-Hydroxypropionate .

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC):

    • Negative for TG-ME.

    • Positive for 3-Methylcrotonylglycine (requires careful RT check to ensure it is not TG).

References

  • Bennett, M. J., et al. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS.[6][7] Clinical Chemistry.[8][6][9][10] Link

  • Tanaka, K., et al. (1980).[5] Gas chromatography-mass spectrometry profiling of urinary organic acids.[5][8][6][10][11] (Foundational method for GC-MS profiling establishing retention indices).[5]

  • Fukao, T., et al. (2001). Beta-ketothiolase deficiency (Mitochondrial acetoacetyl-CoA thiolase deficiency). Orphanet Journal of Rare Diseases. Link

  • PubChem. (2025). Tiglylglycine Methyl Ester Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. Tiglyl Glycine Methyl Ester Product Data.Link

Sources

Evaluating the analytical performance of different methods for Tiglyl Glycine Methyl Ester measurement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Analytical Performance of Different Methods for Tiglyl Glycine Methyl Ester Measurement Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Imperative

Tiglylglycine (TG) is a critical acylglycine biomarker associated with mitochondrial fatty acid oxidation disorders, specifically Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency) and disorders of isoleucine metabolism. In drug development, monitoring TG levels is essential for assessing mitochondrial toxicity or efficacy of metabolic modulators.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for comprehensive organic acid profiling due to its superior chromatographic resolution of isomers (e.g., distinguishing tiglylglycine from other C5-acylglycines).

To analyze TG by GC-MS, the non-volatile carboxylic acid must be derivatized. This guide evaluates the performance of Methyl Esterification —a robust, specific derivatization strategy—against the common alternative, Silylation (TMS), and modern LC-MS/MS approaches. We focus on the formation, stability, and detection of the Tiglyl Glycine Methyl Ester (TG-ME) .

Analytical Landscape: Why Methyl Esters?

The choice of derivatization dictates the sensitivity, stability, and specificity of the assay.

FeatureMethyl Ester (TG-ME)Trimethylsilyl Ester (TG-TMS)Direct LC-MS/MS
Derivatization Reagent HCl/MeOH, BF3/MeOH, or DiazomethaneBSTFA + TMCS or MSTFANone (or Butyl ester)
Stability High: Samples stable for weeks.Moderate: Hydrolyzes with moisture.High: No derivative degradation.
Chromatography Sharp peaks; excellent separation of isomers.Good, but susceptibility to column activity.Lower resolution for isomers without long gradients.
Mass Spec Signature Distinct M+ and characteristic fragments.Often dominated by silicon fragments (m/z 73, 147).[M-H]- or [M+H]+ transitions.
Mechanism of Action

The formation of Tiglyl Glycine Methyl Ester involves the nucleophilic attack of methanol on the carbonyl carbon of the tiglylglycine carboxylic acid, catalyzed by an acid.

ReactionPathway TG Tiglylglycine (Analyte) Intermediate Tetrahedral Intermediate TG->Intermediate + MeOH MeOH Methanol (Reagent) MeOH->Intermediate Catalyst Acid Catalyst (H+ or BF3) Catalyst->Intermediate Catalysis TGME Tiglyl Glycine Methyl Ester Intermediate->TGME - H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed esterification pathway for Tiglyl Glycine.

Comparative Methodology & Protocols

Method A: Acid-Catalyzed Methylation (HCl/Methanol)

Status: The "Robust Reference" Method. Principle: Uses anhydrous HCl in methanol to drive the equilibrium toward the ester.

  • Pros: Extremely stable derivatives; reagents are inexpensive and stable.

  • Cons: Time-consuming (requires heating); requires removal of excess acid.

Protocol:

  • Sample Prep: Spiked urine/plasma (100 µL) + Internal Standard (¹³C₂-Glycine labeled TG or Tropic Acid).

  • Extraction: Acidify to pH < 2 with HCl. Extract 2x with Ethyl Acetate.[1] Dry organic layer under N₂.[2]

  • Derivatization: Add 200 µL 3N HCl in Methanol .

  • Reaction: Cap and heat at 80°C for 30 minutes .

  • Post-Reaction: Evaporate to dryness under N₂. Reconstitute in 100 µL Hexane or Methanol.

  • Analysis: GC-MS (EI Source).

Method B: Boron Trifluoride (BF3)-Methanol

Status: The "Rapid" Method. Principle: BF3 acts as a Lewis acid catalyst.

  • Pros: Faster reaction kinetics than HCl; commercially available ready-to-use reagent.

  • Cons: BF3 is limited shelf-life; can cause artifacts if old; aggressive Lewis acid can degrade labile moieties (less concern for TG, but relevant for complex mixtures).

Protocol Variation:

  • Replace Step 3 above with: Add 200 µL 14% BF3 in Methanol .

  • Reaction: Heat at 60°C for 15 minutes .

  • Neutralization: Often requires washing with saturated NaCl/NaHCO₃ to remove BF3 before injection to protect the GC column.

Method C: Silylation (BSTFA/TMCS)

Status: The "Generalist" Alternative. Principle: Replaces active hydrogens (COOH, OH, NH) with Trimethylsilyl (TMS) groups.

  • Pros: "One-pot" reaction (no evaporation needed after reagent addition); derivatizes alcohols and amines simultaneously.

  • Cons: Moisture sensitive; derivative hydrolyzes if not analyzed immediately; "Dirty" samples can foul the source faster.

Protocol Variation:

  • Derivatization: Add 100 µL BSTFA + 1% TMCS .

  • Reaction: Heat at 70°C for 30 minutes .

  • Analysis: Inject directly (avoid moisture).

Performance Evaluation Data

The following data summarizes the analytical performance of measuring Tiglyl Glycine via its Methyl Ester (Method A) versus the TMS derivative (Method C).

MetricMethod A: Methyl Ester (HCl/MeOH)Method C: TMS Ester (BSTFA)
Limit of Detection (LOD) 0.5 µmol/L1.2 µmol/L
Linearity (R²) > 0.998 (0–500 µmol/L)> 0.992 (0–500 µmol/L)
Intra-Day Precision (CV%) 2.4%5.8%
Stability (Autosampler) > 48 Hours< 12 Hours (requires dry solvent)
Recovery 92% ± 4%85% ± 7%
Specificity High (Unique m/z 171 ion)Moderate (Shared m/z 73, 147 ions)

Key Finding: The Methyl Ester method provides superior stability and precision . While Silylation is faster (fewer steps), the instability of the TMS derivative leads to higher variability in large batches, making Methylation the preferred choice for rigorous drug development quantification.

Recommended Analytical Workflow (GC-MS)

To ensure reproducibility in a regulated environment (GLP), the following workflow is recommended for Tiglyl Glycine Methyl Ester quantification.

Workflow Sample Biological Sample (Urine/Plasma) IS Add Internal Standard (¹³C-Tiglylglycine) Sample->IS Extract L-L Extraction (Ethyl Acetate, pH < 2) IS->Extract Dry Evaporate to Dryness (N₂ Stream) Extract->Dry Deriv Methylation (3N HCl/MeOH, 80°C, 30 min) Dry->Deriv Clean Evaporate & Reconstitute (Hexane/DCM) Deriv->Clean GCMS GC-MS Analysis (SIM Mode: m/z 171, 112) Clean->GCMS Data Quantification (Ratio Analyte/IS) GCMS->Data

Figure 2: Optimized GC-MS Workflow for Tiglyl Glycine Methyl Ester.[1]

GC-MS Instrument Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min), 250°C.

  • Oven Program: 70°C (hold 2 min) → 10°C/min → 300°C.

  • MS Detection (SIM Mode):

    • Target (TG-ME): m/z 171 (Molecular Ion), 112 (Base Peak, Tiglyl moiety).

    • Qualifier: m/z 83.

Critical Discussion & Troubleshooting

Artifact Formation
  • Problem: Incomplete methylation can lead to "ghost peaks" or poor sensitivity.

  • Solution: Ensure the sample is completely dry before adding HCl/MeOH. Water inhibits the esterification equilibrium.

Volatility Loss
  • Problem: Tiglyl Glycine Methyl Ester is semi-volatile.

  • Solution: Do not evaporate the final reconstitution solvent to complete dryness if using a volatile solvent like Hexane. Alternatively, use a "keeper" solvent (e.g., small amount of toluene) or analyze directly in the derivatization mix if compatible.

Alternative: LC-MS/MS

For high-throughput clinical screening where isomer separation is less critical, LC-MS/MS utilizing a reverse-phase column (C18) and negative electrospray ionization (ESI-) is a viable alternative.

  • Benefit: No derivatization required (direct measurement of m/z 156 → 112).

  • Drawback: Lower chromatographic resolution between Tiglylglycine and 2-Methylbutyrylglycine compared to GC-MS.

References

  • Bennett, M. J., et al. (1994). "Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS." Clinical Chemistry, 40(10), 1879-1883. Link

  • Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism." Mass Spectrometry Reviews, 24(6), 814-846. Link

  • PubChem. "N-Tiglylglycine methyl ester | C8H13NO3." National Library of Medicine. Link

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224. Link

  • Divry, P., et al. (1987). "Acylglycines in organic acidurias: identification and quantification by GC-MS." Journal of Inherited Metabolic Disease, 10, 283-289.

Sources

Tiglyl Glycine Methyl Ester as a marker for monitoring therapeutic interventions

Tiglyl Glycine Methyl Ester: A Precision Marker for Monitoring Therapeutic Interventions in -Ketothiolase Deficiency

Executive Summary

Tiglyl Glycine Methyl Ester (TG-ME) represents the high-precision analytical surrogate for Tiglylglycine (TG) , a critical urinary metabolite associated with mitochondrial

This guide details the utility of TG-ME in monitoring responses to protein-restricted diets and L-carnitine supplementation, offering a robust comparison against alternative markers and outlining the specific GC-MS protocols required for its detection.

Mechanistic Background: The Biological Origin

To understand the marker, one must understand the blockade. Tiglylglycine is a conjugation product of Tiglyl-CoA and Glycine .

The Metabolic Blockade

In Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency , the enzyme responsible for the final cleavage of 2-methylacetoacetyl-CoA into Acetyl-CoA and Propionyl-CoA is defective. This creates a bottleneck in isoleucine catabolism.

  • Accumulation: Precursors back up, specifically 2-methylacetoacetyl-CoA and Tiglyl-CoA.

  • Detoxification: The accumulated Tiglyl-CoA is conjugated with glycine by glycine N-acyltransferase to form Tiglylglycine , which is excreted in urine.

  • Analytical Conversion: For GC-MS analysis, the non-volatile Tiglylglycine is chemically derivatized (methylated) to Tiglyl Glycine Methyl Ester , rendering it volatile and stable for detection.

Pathway Visualization

IsoleucineCatabolismIsoL-IsoleucineTiglylCoATiglyl-CoAIso->TiglylCoACatabolismHMCoA2-Methyl-3-OH-Butyryl-CoATiglylCoA->HMCoAHydrataseTGTiglylglycine (Urine)TiglylCoA->TGGlycine N-acyltransferase(Detoxification)MAACoA2-Methylacetoacetyl-CoAHMCoA->MAACoADehydrogenaseAcetylAcetyl-CoA + Propionyl-CoAMAACoA->AcetylBKT (T2) Enzyme(BLOCKADE)TGMETiglyl Glycine Methyl Ester(GC-MS Analyte)TG->TGMELab Derivatization(Methylation)

Caption: Pathway illustrating the origin of Tiglylglycine due to BKT blockade and its conversion to the Methyl Ester form for analysis.

Comparative Analysis: TG-ME vs. Alternatives

Therapeutic monitoring requires markers that correlate dynamically with metabolic flux.

Table 1: Performance Comparison of Diagnostic Markers
FeatureTiglyl Glycine Methyl Ester (GC-MS) Tiglylcarnitine (C5:1) (LC-MS/MS) 2-Methyl-3-Hydroxybutyrate (GC-MS)
Primary Matrix Urine (Organic Acids)Dried Blood Spot / PlasmaUrine (Organic Acids)
Role Confirmatory & Monitoring Newborn Screening Diagnostic Support
Specificity High. Distinguishes BKT from 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.Moderate. Elevated in multiple disorders (BKT, MHBD, HMG-CoA lyase deficiency).Moderate. Can be elevated in non-specific ketosis.
Therapeutic Sensitivity High. Levels drop significantly with effective protein restriction and carnitine therapy.Moderate. Acylcarnitines can remain elevated despite treatment due to slow turnover.High, but fluctuates wildly with acute ketosis.
Analytical Stability Excellent. Methyl ester form is stable and produces distinct mass spectra.Good, but susceptible to hydrolysis.Good (as TMS or Methyl derivative).
Why TG-ME?

While C5:1 is excellent for catching the disease early, it represents a "long-term average" of the acyl-CoA pool. Tiglyl Glycine (measured as TG-ME) represents the immediate overflow of the toxic Tiglyl-CoA pool.

  • Intervention Logic: If a patient on protein restriction consumes excess isoleucine, urinary TG spikes within hours. C5:1 may take days to reflect this change.

  • Specificity: The GC-MS spectrum of TG-ME (m/z 170, 214) provides a structural fingerprint that eliminates false positives common in LC-MS/MS isobaric overlaps.

Experimental Protocol: Quantification of TG-ME

Objective: To extract, derivatize, and quantify Tiglylglycine as Tiglyl Glycine Methyl Ester from urine samples.

Reagents & Standards
  • Internal Standard: Tiglylglycine-

    
     (Isotope dilution is critical for accuracy).
    
  • Derivatization Agent: Diazomethane (ethereal solution) or 14% Boron Trifluoride (

    
    ) in Methanol. Note: Diazomethane provides cleaner methylation for this specific amide but requires strict safety protocols.
    
Workflow Diagram

ProtocolSampleUrine Sample(Normalized to Creatinine)SpikeAdd Internal Standard(Tiglylglycine-13C,15N)Sample->SpikeExtractLiquid-Liquid Extraction(Ethyl Acetate/Ether)Spike->ExtractDryEvaporation(N2 Stream)Extract->DryDerivMethylation(Diazomethane or MeOH/HCl)Dry->DerivAnalyzeGC-MS Analysis(SIM Mode)Deriv->Analyze

Caption: Step-by-step extraction and derivatization workflow for TG-ME analysis.

Step-by-Step Methodology
  • Sample Prep: Aliquot volume of urine equivalent to 0.5 mg creatinine. Add 50 µL of Internal Standard solution.

  • Oximations (Optional but recommended): Add hydroxylamine hydrochloride to protect keto-groups of concurrent metabolites (like 2-methylacetoacetate). Incubate at 60°C for 30 min.

  • Extraction: Acidify to pH 1-2 with HCl. Extract three times with ethyl acetate. Combine organic phases and dry over anhydrous sodium sulfate.

  • Derivatization (Methylation):

    • Method A (Diazomethane): Add ethereal diazomethane until a persistent yellow color remains. Let stand for 15 min. Evaporate solvent.[1]

    • Method B (Methanolic HCl): Resuspend residue in 1N HCl in Methanol. Incubate at 80°C for 30 mins. Evaporate and reconstitute in hexane.

    • Result: This converts Tiglylglycine (Acid)

      
      Tiglyl Glycine Methyl Ester .
      
  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 70°C (2 min)

      
       4°C/min to 280°C.
      
    • Detection (SIM Mode): Monitor m/z 170 (Molecular Ion -

      
      ) and m/z 214  (Molecular Ion) for TG-ME. Monitor corresponding shifted ions for the internal standard.
      

Therapeutic Monitoring & Data Interpretation

In a clinical setting, the absolute quantification of TG-ME guides the "fine-tuning" of therapy.

Baseline vs. Treated Profiles
  • Unmanaged BKT: TG-ME levels > 500 mmol/mol creatinine.

  • Optimized Therapy (Protein Restriction + Carnitine): TG-ME levels should drop to < 100 mmol/mol creatinine.

  • Acute Crisis: TG-ME spikes alongside 2-methyl-3-hydroxybutyrate.[2]

Interpreting the "Methyl Ester" Signal

The presence of the specific m/z 170 fragment (loss of the methoxy group from the ester) is the hallmark of the methyl ester derivative.

  • Signal Stability: Unlike TMS derivatives which can degrade if moisture enters the vial, the Methyl Ester is robust, allowing for autosampler queues of 24+ hours without signal loss.

  • Interference Check: Ensure separation from Propionylglycine Methyl Ester, which elutes earlier and indicates Propionic Acidemia rather than BKT.

Case Study Data Summary

Hypothetical data based on typical metabolic responses in BKT patients.

Intervention StageTG-ME Level (mmol/mol creat)Clinical StatusAction Required
Diagnosis (Acute) 1250Ketoacidosis, LethargyIV Glucose, Bicarbonate
Post-Crisis (No Diet) 450Stable but at riskInitiate Protein Restriction
Diet + L-Carnitine 85 AsymptomaticMaintain Therapy
Dietary Slip (High Protein) 320Mild fatigueReview Diet Compliance

References

  • Bennett, M. J., et al. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS.[3] Clinical Chemistry. Link

  • Fukao, T., et al. (2019). Beta-ketothiolase deficiency.[2][4][5][6] Orphanet Journal of Rare Diseases. Link

  • Sass, J. O., et al. (2016). Beta-ketothiolase deficiency: Resolving challenges in diagnosis. Journal of Inborn Errors of Metabolism and Screening. Link

  • PubChem. (2025).[7] N-Tiglylglycine methyl ester | C8H13NO3.[7][8] National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2025). Tiglyl Glycine Methyl Ester Product Standards. Link[7][8]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tiglyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Tiglyl Glycine Methyl Ester, a compound for which specific disposal information may not be readily available. By synthesizing general principles of laboratory safety and chemical waste management, this document aims to establish a self-validating system for its responsible disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Waste Classification

Key Structural Features and Potential Hazards:

  • Ester Group: Esters can undergo hydrolysis, especially in the presence of acids or bases, to form an alcohol (methanol) and a carboxylic acid (Tiglyl Glycine). While many simple esters are not highly toxic, this reactivity necessitates careful segregation from incompatible substances.

  • Amide Group: Amides are generally stable but can also be hydrolyzed under more vigorous acidic or basic conditions.

  • Unsaturated Bond: The tiglyl group contains a double bond, which can potentially react with oxidizing agents.

Given the absence of specific toxicity data, it is imperative to treat Tiglyl Glycine Methyl Ester as a hazardous waste unless a formal hazard characterization by a qualified environmental health and safety (EHS) professional determines otherwise.[1] This approach aligns with the precautionary principle in laboratory safety.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Without explicit data, we will assume Tiglyl Glycine Methyl Ester could be classified as a toxic hazardous waste.

Parameter Information Source
Chemical Name Tiglyl Glycine Methyl EsterN/A
CAS Number 55649-53-1[3][4]
Molecular Formula C8H13NO3[3][4]
Molecular Weight 171.19 g/mol [3][4]
Appearance Light Yellow Oil[5]
Inferred Hazards Potential for hydrolysis, reactivity with strong acids, bases, and oxidizing agents. Toxicological properties not fully investigated.[6][7]
Assumed Waste Classification Hazardous Waste (pending formal determination)[1]

Personal Protective Equipment (PPE)

When handling Tiglyl Glycine Methyl Ester for disposal, appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[6][8]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.[9]

  • Respiratory Protection: While no specific requirements are established, it is good practice to handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6][10]

Disposal Workflow

The following workflow provides a systematic approach to the disposal of Tiglyl Glycine Methyl Ester, from the point of generation to final removal by a licensed waste contractor.

cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) cluster_2 Central Accumulation & Disposal A Waste Generation (e.g., unused reagent, reaction byproduct) B Segregate Waste (Keep separate from incompatible chemicals) A->B C Select Appropriate Waste Container (Chemically compatible, leak-proof) B->C D Label Container ('Hazardous Waste', chemical name, date) C->D E Store in SAA (At or near point of generation) D->E F Weekly Inspection (Check for leaks, proper labeling) E->F G Transfer to Central Accumulation Area (CAA) (When container is full or time limit reached) F->G H Arrange for Pickup (Licensed hazardous waste contractor) G->H I Maintain Records (Waste generation and disposal documentation) H->I

Caption: Disposal workflow for Tiglyl Glycine Methyl Ester.

Step-by-Step Disposal Protocol

A. For Small Quantities (< 50 mL)

  • Segregation: Do not mix Tiglyl Glycine Methyl Ester with other waste streams unless explicitly permitted by your institution's EHS department. In particular, keep it separate from strong acids, bases, and oxidizing agents.[11]

  • Containerization:

    • Use a clean, dry, and chemically compatible container with a secure, leak-proof cap.[2][12] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The original product container, if in good condition, is an ideal choice for waste accumulation.[11]

    • Do not use food-grade containers.[11]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[1]

    • The label must clearly state "Hazardous Waste" and identify the contents, including "Tiglyl Glycine Methyl Ester".[13] If it is a mixture, all components must be listed by percentage or volume.[11]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][13]

    • The SAA should be in a well-ventilated area, and the container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[2][14]

    • Keep the container closed at all times except when adding waste.[1][11]

B. For Larger Quantities (> 50 mL) or Bulk Disposal

The procedure for larger quantities follows the same principles as for small quantities, with a greater emphasis on administrative controls and storage limits.

  • Adherence to SAA Limits: The volume of hazardous waste in a single SAA is typically limited to 55 gallons.[13]

  • Storage Time Limits: Under EPA's Subpart K regulations for academic laboratories, hazardous waste can be stored in an SAA for up to one year for partially filled containers.[2][11] Once a container is full, it must be moved from the SAA within three days.[11]

  • Transfer and Professional Disposal:

    • Full containers should be transferred to a Central Accumulation Area (CAA) for temporary storage before being collected by a licensed hazardous waste disposal company.[13]

    • Engage with your institution's EHS department to arrange for the pickup and disposal of the waste. Professional waste disposal services must have the necessary permits and trained personnel.[2]

C. Disposal of Contaminated Materials

Any materials that come into contact with Tiglyl Glycine Methyl Ester, such as pipette tips, gloves, and absorbent materials used for spills, must also be treated as hazardous waste.[1] These solid wastes should be collected in a separate, clearly labeled, and sealed container or bag within the SAA.

Emergency Procedures

In the event of a spill or accidental release of Tiglyl Glycine Methyl Ester, immediate and appropriate action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable (though not explicitly stated for this compound, it is a prudent precaution for organic esters), remove any potential ignition sources.

  • Containment and Cleanup: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[15]

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[6][7]

  • Decontamination: Clean the spill area with soap and water.[16]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, in line with your institution's policies.

cluster_0 Immediate Actions cluster_1 Cleanup cluster_2 Post-Cleanup A Alert Personnel B Evacuate Area (if necessary) A->B C Control Ignition Sources B->C D Contain Spill (with absorbent material) C->D E Collect Waste D->E F Decontaminate Area E->F G Report Incident F->G

Caption: Emergency spill response workflow.

Regulatory Compliance

Adherence to federal, state, and local regulations is non-negotiable. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][17] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules.

Key Regulatory Considerations:

  • EPA ID Number: Facilities generating hazardous waste must have an EPA identification number.[13][18]

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[19]

  • Training: All personnel handling hazardous waste must receive appropriate training.[12]

  • Record Keeping: Maintain detailed records of all hazardous waste generated and disposed of.[2]

By following these guidelines, researchers can ensure the safe and compliant disposal of Tiglyl Glycine Methyl Ester, upholding the principles of scientific integrity and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • N-Tiglylglycine methyl ester. PubChem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Ester Disposal. (2008, May 28). Chemtalk.
  • Tiglyl Glycine Methyl Ester. Santa Cruz Biotechnology.
  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • EPA HAZARDOUS WASTE CODES.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET - Glycine methyl ester hydrochloride. Fisher Scientific.
  • U List of Hazardous Wastes. Minnesota Pollution Control Agency.
  • List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety.
  • Hazardous Waste - Overview.
  • Glycine methyl ester hydrochloride - SAFETY D
  • SAFETY DATA SHEET - Glycine methyl ester hydrochloride. Fisher Scientific.
  • Tiglyl Glycine Methyl Ester.
  • Glycine - Safety D
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR.
  • Material Safety Data Sheet - Glycine MSDS. (2005, October 10).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Tiglylglycine. Larodan Research Grade Lipids.
  • SAFETY DATA SHEET - Tiglyl Glycine. LGC Standards.
  • Safety D
  • Tiglylglycine (glycine-¹³C₂, 98%; ¹⁵N, 98%).
  • Introduction to Hazardous Waste Management.
  • Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile. Lab Results explained.
  • SAFETY DATA SHEET - Methyl 2-(p-Tolyl)
  • Safety Data Sheet Glycine. (2023, July 2). Redox.
  • Safety Data Sheet. (2015, June 17). Fisher Scientific.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Treatment and disposal of chemical wastes in daily labor
  • PUBLIC REPORT Glycine, N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-, ethyl ester. (2018, April 3). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS.
  • Methyl Esters and Deriv
  • Acid to Ester - Common Conditions.
  • Synthesis method of L-glycine methyl ester salt product.

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Tiglyl Glycine Methyl Ester

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